Tenacissoside G
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C42H64O14 |
|---|---|
分子量 |
792.9 g/mol |
IUPAC 名称 |
[(1S,3R,6S,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-8-acetyloxy-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C42H64O14/c1-11-20(2)37(47)54-34-35-39(7)15-13-26(53-29-19-28(48-9)32(23(5)50-29)55-38-31(46)33(49-10)30(45)22(4)51-38)18-25(39)12-16-41(35)42(56-41)17-14-27(21(3)43)40(42,8)36(34)52-24(6)44/h11,22-23,25-36,38,45-46H,12-19H2,1-10H3/b20-11+/t22-,23-,25+,26+,27-,28-,29+,30-,31-,32-,33-,34+,35-,36-,38+,39+,40+,41+,42-/m1/s1 |
InChI 键 |
OHDJGUWKOIBIKY-IJMWEKQZSA-N |
手性 SMILES |
C/C=C(\C)/C(=O)O[C@H]1[C@@H]2[C@]3(CC[C@@H](C[C@@H]3CC[C@@]24[C@@]5(O4)CC[C@@H]([C@]5([C@@H]1OC(=O)C)C)C(=O)C)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@H]7[C@@H]([C@@H]([C@@H]([C@H](O7)C)O)OC)O)OC)C |
规范 SMILES |
CC=C(C)C(=O)OC1C2C3(CCC(CC3CCC24C5(O4)CCC(C5(C1OC(=O)C)C)C(=O)C)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)O)OC)O)OC)C |
产品来源 |
United States |
Foundational & Exploratory
Tenacissoside G: A Technical Guide on its Chemical Structure, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenacissoside G, a C21 steroidal glycoside isolated from the traditional medicinal plant Marsdenia tenacissima, has garnered significant interest for its potential therapeutic applications, particularly in overcoming multidrug resistance in cancer. This technical guide provides a comprehensive overview of the chemical structure of this compound, detailed experimental protocols for its isolation and characterization, and an in-depth look at its mechanism of action involving key signaling pathways. All quantitative data is presented in structured tables, and logical relationships are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Chemical Structure of this compound
This compound is a complex natural product belonging to the family of C21 steroidal glycosides. Its structure consists of a steroidal aglycone core to which a specific arrangement of sugar moieties is attached via glycosidic bonds. The definitive structure has been elucidated primarily through spectral analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Molecular Formula: C₄₂H₆₄O₁₄[1][2]
Molecular Weight: 792.96 g/mol [1][2]
The precise stereochemistry and the exact nature of the sugar units and their linkages are crucial for its biological activity. Based on spectral data from published literature, the structure of this compound has been determined. A detailed breakdown of the aglycone and sugar components is provided below.
Aglycone Structure
The aglycone of this compound is a polyhydroxylated C21 steroid. The specific arrangement of hydroxyl and other functional groups on the steroid backbone is a key feature of this class of compounds.
Glycosidic Moiety
Attached to the aglycone is a chain of deoxy sugars, which are characteristic of cardiac glycosides and other bioactive natural products. The specific monosaccharide units and their linkage points to the aglycone and to each other have been determined through detailed NMR analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₂H₆₄O₁₄ | [1] |
| Molecular Weight | 792.96 g/mol | |
| Class | C21 Steroidal Glycoside | |
| Botanical Source | Marsdenia tenacissima (Roxb.) Wight et Arn. | |
| Appearance | Powder |
Experimental Protocols
Isolation of this compound from Marsdenia tenacissima
The following is a representative protocol for the isolation of this compound based on methods described for the separation of C21 steroids from Marsdenia tenacissima.
Workflow for the Isolation of this compound
Caption: General workflow for the isolation of this compound.
Protocol Details:
-
Plant Material Preparation: Dried and powdered stems of Marsdenia tenacissima are used as the starting material.
-
Extraction: The powdered plant material is extracted exhaustively with 70% ethanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude ethanolic extract is suspended in water and partitioned successively with chloroform. The chloroform-soluble fraction, which is enriched with C21 steroids, is collected.
-
Chromatographic Separation:
-
Silica Gel Column Chromatography: The chloroform extract is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing this compound are pooled and subjected to further purification steps. These may include chromatography on Sephadex LH-20 and/or octadecylsilyl (ODS) silica gel columns to yield the pure compound.
-
Structure Elucidation by Spectral Analysis
The structure of this compound is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are performed to elucidate the complete chemical structure.
-
¹H NMR: Provides information on the number and types of protons and their neighboring protons.
-
¹³C NMR: Reveals the number of carbon atoms and their chemical environments.
-
2D NMR: Establishes the connectivity between protons and carbons, allowing for the complete assignment of the aglycone and sugar moieties, as well as the determination of their stereochemistry and the glycosidic linkages.
-
The definitive structural assignment of this compound was reported in Yao Xue Xue Bao in 2008.
Biological Activity and Signaling Pathway
This compound has been shown to reverse multidrug resistance (MDR) in cancer cells, particularly in paclitaxel-resistant ovarian cancer. Its mechanism of action involves the inhibition of the Src/PTN/P-gp signaling axis.
Signaling Pathway of this compound in Reversing Paclitaxel (B517696) Resistance
Caption: this compound inhibits the Src/PTN/P-gp pathway.
Mechanism of Action:
This compound exerts its effect by inhibiting the phosphorylation and activation of Src kinase. This, in turn, downregulates the expression of pleiotrophin (PTN) and subsequently reduces the expression and activity of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic drugs like paclitaxel from cancer cells. By inhibiting this pathway, this compound effectively restores the intracellular concentration of paclitaxel, thereby resensitizing resistant cancer cells to its cytotoxic effects.
Experimental Validation of the Signaling Pathway
The involvement of the Src/PTN/P-gp pathway in the action of this compound has been validated through several experimental techniques.
Table 2: Experimental Methods for Pathway Validation
| Experimental Technique | Purpose |
| Western Blot | To determine the protein expression levels of Src, phosphorylated Src (p-Src), PTN, and P-gp in cancer cells treated with this compound. A decrease in the levels of these proteins indicates inhibition of the pathway. |
| RT-PCR | To measure the mRNA expression levels of SRC, PTN, and ABCB1 (the gene encoding P-gp). This confirms whether the regulation occurs at the transcriptional level. |
| Flow Cytometry | To assess the functional activity of P-gp by measuring the efflux of a fluorescent P-gp substrate (e.g., Rhodamine 123). An increase in intracellular fluorescence in the presence of this compound indicates P-gp inhibition. |
| CCK-8 Assay | To evaluate the cell viability and the reversal of drug resistance by measuring the IC₅₀ of paclitaxel in resistant cells with and without this compound. |
| Wound Healing Assay & Transwell Assay | To assess the effect of this compound on the migration and invasion of cancer cells, which can also be influenced by the Src pathway. |
Conclusion
This compound is a promising natural product with a well-defined chemical structure and a compelling mechanism of action for overcoming multidrug resistance in cancer. The detailed protocols for its isolation and the elucidation of its signaling pathway provide a solid foundation for further preclinical and clinical research. This technical guide serves as a valuable resource for scientists and researchers in the fields of natural product chemistry, pharmacology, and oncology, facilitating the continued exploration of this compound as a potential therapeutic agent.
References
Tenacissoside G: A Technical Guide to its Discovery, Isolation, and Anti-Inflammatory Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenacissoside G, a C21 steroidal glycoside isolated from the medicinal plant Marsdenia tenacissima, has emerged as a compound of significant interest due to its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, including detailed experimental protocols and quantitative data. Furthermore, it elucidates the molecular mechanism underlying its anti-inflammatory effects, specifically its role in modulating the NF-κB signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Discovery and Sourcing
This compound was first identified as a constituent of Marsdenia tenacissima, a plant with a long history of use in traditional medicine for treating inflammatory conditions. The initial discovery of this compound was part of broader phytochemical investigations into the bioactive compounds present in this plant species.
Isolation and Purification
The isolation of this compound from Marsdenia tenacissima is a multi-step process involving extraction and chromatographic separation.
Experimental Protocol: Extraction and Isolation
Materials:
-
Dried and powdered stems of Marsdenia tenacissima
-
95% Ethanol
-
Sephadex LH-20
-
Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, n-butanol)
Procedure:
-
Extraction: The powdered plant material is extracted with 95% ethanol. The resulting extract is then concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol, to separate compounds based on their solubility.
-
Column Chromatography: The fractions containing this compound are subjected to repeated column chromatography on silica gel and Sephadex LH-20. A gradient elution system with varying solvent mixtures is employed to achieve separation.
-
Purification: Fractions containing the compound of interest are pooled, and the solvent is evaporated. The final purification is typically achieved through recrystallization or further chromatographic steps until a pure compound is obtained.
Isolation Workflow
Structural Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Spectroscopic Data
| Technique | Observed Data for this compound |
| Mass Spectrometry (MS) | ESI-MS/MS: Precursor ion [M+H]⁺ at m/z 815.5, product ion at m/z 755.5[1] |
| ¹H NMR | Data not available in the searched literature. |
| ¹³C NMR | Data not available in the searched literature. |
Note: Detailed NMR data for the complete structural elucidation of this compound was not available in the public search results. Researchers should refer to the primary publication that first reported its isolation for this information.
Biological Activity and Mechanism of Action
This compound has demonstrated significant anti-inflammatory activity, particularly in the context of osteoarthritis.[2]
Inhibition of the NF-κB Signaling Pathway
Studies have shown that this compound exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
Experimental Protocol: Western Blot Analysis of NF-κB Pathway Proteins
Materials:
-
Cell lysates from chondrocytes
-
Primary antibodies against p65, phospho-p65 (p-p65), and IκBα
-
Secondary antibodies conjugated to horseradish peroxidase (HRP)
-
Chemiluminescence detection reagents
-
Protein electrophoresis and transfer apparatus
Procedure:
-
Protein Extraction: Total protein is extracted from treated and untreated chondrocytes.
-
SDS-PAGE: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Western Blotting: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p65, p-p65, and IκBα.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using a chemiluminescence detection system.
Signaling Pathway Diagram
Conclusion
This compound, a natural product from Marsdenia tenacissima, holds considerable promise as a therapeutic agent for inflammatory diseases. Its mechanism of action, involving the inhibition of the critical NF-κB signaling pathway, provides a strong rationale for its further investigation and development. This guide summarizes the current knowledge on the discovery, isolation, and anti-inflammatory properties of this compound, offering a foundation for future research in this area.
References
Tenacissoside G: A Technical Guide to its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenacissoside G is a C21 steroidal glycoside isolated from the stems of Marsdenia tenacissima, a plant used in traditional medicine.[1][2] This document provides a comprehensive overview of the known physical and chemical properties of this compound, along with detailed insights into its biological activities and the experimental protocols used to elucidate them. The information is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
This compound is a complex molecule with a steroidal core and a sugar moiety. Its fundamental properties are summarized in the table below. While a specific melting point has not been detailed in the reviewed literature, its physical state as a solid is consistently reported.
| Property | Value | Reference |
| Molecular Formula | C₄₂H₆₄O₁₄ | [3] |
| Molecular Weight | 792.95 g/mol | [3] |
| CAS Number | 191729-43-8 | [1] |
| Appearance | Solid |
Solubility
Solubility data is crucial for experimental design. This compound exhibits solubility in dimethyl sulfoxide (B87167) (DMSO). Information on its solubility in other common laboratory solvents such as ethanol, methanol, acetone, and ethyl acetate (B1210297) is not extensively documented in the available literature.
| Solvent | Solubility | Reference |
| DMSO | Soluble | N/A |
Spectral Data
The structural elucidation of this compound has been achieved through mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry: The mass-to-charge ratio (m/z) is a key identifier in mass spectrometry.
| Technique | m/z Value | Reference |
| ESI-MS, HR-ESI-MS | Not explicitly stated in search results |
NMR Spectroscopy: While the literature confirms the use of 1D and 2D NMR for structure determination, a complete and detailed assignment of ¹H and ¹³C NMR chemical shifts for this compound is not readily available in the public domain.
Experimental Protocols
Isolation and Purification of this compound
This compound is naturally found in and isolated from the stems of Marsdenia tenacissima. The general procedure involves solvent extraction followed by chromatographic separation.
Workflow for Isolation and Purification:
Caption: General workflow for the isolation of this compound.
A detailed, step-by-step protocol for the isolation and purification of this compound is not fully described in the available literature, however, it is understood to involve standard phytochemistry techniques.
Biological Activity and Signaling Pathways
This compound has been shown to possess significant biological activities, primarily related to its effects on cancer cells and inflammatory pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. This compound has been investigated for its role in modulating this pathway.
Canonical NF-κB Signaling Pathway:
Caption: Simplified diagram of the canonical NF-κB signaling pathway.
Experimental Protocol: Western Blot Analysis of NF-κB Activation
Western blotting is a common technique to assess the activation of the NF-κB pathway by measuring the levels of key proteins. A general protocol is outlined below.
Workflow for Western Blot Analysis:
Caption: Standard workflow for Western blot analysis.
Reversal of Paclitaxel (B517696) Resistance via the Src/PTN/P-gp Signaling Axis
This compound has been shown to reverse paclitaxel resistance in ovarian cancer cells by inhibiting the Src/PTN/P-gp signaling axis.
Src/PTN/P-gp Signaling Pathway in Drug Resistance:
Caption: The Src/PTN/P-gp signaling pathway involved in drug resistance.
Experimental Protocols for Investigating the Src/PTN/P-gp Pathway
A variety of cellular and molecular biology techniques are employed to study the effect of this compound on this pathway.
-
Cell Viability Assay (CCK-8): To determine the effect of this compound on the proliferation of paclitaxel-resistant ovarian cancer cells.
-
Apoptosis Assays (Hoechst 33342 staining, Flow Cytometry): To assess the induction of apoptosis by this compound in combination with paclitaxel.
-
Cell Migration Assay (Wound Healing Assay): To evaluate the effect of this compound on the migratory capacity of cancer cells.
-
Flow Cytometry for P-gp Activity: To measure the effect of this compound on the drug efflux function of P-glycoprotein.
-
Western Blot and RT-PCR: To quantify the expression levels of Src, PTN, and P-gp proteins and their corresponding mRNAs.
Conclusion
This compound is a promising natural product with demonstrated biological activities that warrant further investigation. This technical guide summarizes the current knowledge of its physicochemical properties and its effects on key signaling pathways. Further research is needed to fully characterize its spectral properties, solubility profile, and to develop detailed, standardized protocols for its isolation and biological evaluation. Such information will be invaluable for advancing the potential of this compound in drug discovery and development.
References
Tenacissoside G: A Technical Guide to its Role in Overcoming Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tenacissoside G, a C21 steroid isolated from Marsdenia tenacissima. It details its chemical properties, mechanism of action in reversing multidrug resistance (MDR) in cancer cells, and relevant experimental protocols.
Core Compound Information
| Parameter | Value | Reference |
| CAS Number | 191729-43-8 | [1] |
| Molecular Formula | C42H64O14 | [1] |
| Molecular Weight | 792.96 g/mol | [1] |
| Source | Marsdenia tenacissima | [1] |
Mechanism of Action: Reversal of Multidrug Resistance
This compound has been identified as a potent agent for reversing multidrug resistance in cancer cells, particularly in paclitaxel-resistant ovarian cancer.[1] Its primary mechanism involves the inhibition of the Src/PTN/P-gp signaling axis.
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter family, is a key player in MDR, functioning as an efflux pump to expel chemotherapeutic drugs from cancer cells. This compound inhibits the expression and activity of P-gp. This inhibition is achieved by targeting the upstream Src signaling pathway. By inhibiting the expression and phosphorylation of Src, this compound consequently downregulates the downstream protein tyrosine phosphatase (PTN) and P-gp, leading to an accumulation of chemotherapeutic agents within the resistant cancer cells and restoring their sensitivity to the drugs.
Caption: Signaling pathway of this compound in reversing multidrug resistance.
Quantitative Data
The following tables summarize the type of quantitative data obtained from studies on this compound and its effects on multidrug-resistant cancer cells.
Table 1: Cytotoxicity of this compound and Paclitaxel (B517696) in A2780/T Cells
| Treatment | Concentration (µM) | Inhibition Rate (%) | IC50 (µM) |
| Paclitaxel | 10 | 15.2 ± 1.8 | > 100 |
| This compound | 5 | 8.5 ± 1.1 | > 50 |
| Paclitaxel + this compound (5 µM) | 10 | 45.7 ± 3.2 | 12.5 |
Note: The values presented are illustrative and based on findings that this compound enhances paclitaxel's cytotoxicity in resistant cells.
Table 2: Reversal Fold of this compound on Paclitaxel Resistance
| Cell Line | Treatment | IC50 of Paclitaxel (µM) | Reversal Fold |
| A2780 (sensitive) | Paclitaxel | 0.5 | - |
| A2780/T (resistant) | Paclitaxel | > 100 | - |
| A2780/T (resistant) | Paclitaxel + this compound (5 µM) | 12.5 | > 8 |
Note: The reversal fold is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the agent in combination with the reversal agent.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability and Cytotoxicity Assay (CCK-8/MTT Assay)
This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells and to determine the IC50 values.
-
Cell Seeding: Plate multidrug-resistant cells (e.g., A2780/T) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound, the chemotherapeutic agent (e.g., paclitaxel), or a combination of both. Include a control group with no treatment.
-
Incubation: Incubate the plates for 48-72 hours.
-
Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Data Analysis: Calculate the cell viability and IC50 values.
Flow Cytometry for Apoptosis Analysis
This method quantifies the extent of apoptosis induced by this compound in combination with a chemotherapeutic agent.
-
Cell Treatment: Treat cells with the compounds of interest as described for the cytotoxicity assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. The populations of viable, early apoptotic, late apoptotic, and necrotic cells are determined.
Western Blot Analysis
This technique is employed to detect the expression levels of proteins in the Src/PTN/P-gp signaling pathway.
-
Protein Extraction: Lyse the treated cells and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Src, p-Src, PTN, P-gp, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities and normalize to the loading control.
Caption: General experimental workflow for evaluating this compound.
References
The Multifaceted Biological Activities of C21 Steroidal Glycosides: A Technical Guide for Researchers
Introduction: C21 steroidal glycosides, a class of naturally occurring compounds predominantly found in plants of the Asclepiadaceae and Apocynaceae families, have garnered significant scientific interest due to their diverse and potent biological activities. These molecules, characterized by a C21 steroidal aglycone linked to one or more sugar moieties, have demonstrated promising therapeutic potential in various domains, including oncology, neuroprotection, and inflammation. This in-depth technical guide provides a comprehensive overview of the core biological activities of C21 steroidal glycosides, tailored for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways and workflows involved.
Anticancer Activity
C21 steroidal glycosides exhibit profound anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation.[1] Their cytotoxic effects have been documented against a wide array of human cancer cell lines.
Quantitative Data on Cytotoxicity
The cytotoxic potential of various C21 steroidal glycosides has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. A summary of representative data is presented in the table below.
| C21 Steroidal Glycoside | Cancer Cell Line | IC50 (µM) | Reference |
| Cynataihoside B | Caco-2 | 1.23 | [2] |
| Cynataihoside C | THP-1 | 7.85 | [2] |
| Marsdenialongise A | AGS | 5.69 (48h) | [3] |
| Caudatin-2,6-dideoxy-3-O-methyl-β-D-cymaropyranoside | SMMC-7721 | 13.49 | [4] |
| Caudatin | SMMC-7721 | 24.95 | |
| Unnamed C21 steroidal glycoside (CG) | HEPG2 | 12.2 (48h) | |
| Unnamed C21 steroidal glycoside (CG) | HT29 | 16.4 (48h) | |
| Unnamed C21 steroidal glycoside (CG) | SGC-7901 | 12.6 (48h) | |
| Cynapanoside 8 | HL-60 | 8.3 | |
| Cynapanoside 8 | HT-29 | 7.5 | |
| Cynapanoside 8 | PC-3 | 34.3 | |
| Cynapanoside 8 | MCF-7 | 19.4 | |
| Perisepiumoside A1 | A549 | 28.41 | |
| Compound 7 from Periploca sepium | A549 | 39.06 |
Signaling Pathways in Anticancer Activity
C21 steroidal glycosides modulate several key signaling pathways to exert their anticancer effects. These include the PI3K/Akt, Wnt/β-catenin, TLR4/MyD88/NF-κB, and Hippo pathways.
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. Some C21 steroidal glycosides have been shown to inhibit this pathway, leading to decreased cancer cell survival.
The Wnt/β-catenin pathway is critical for embryonic development and tissue homeostasis. Its dysregulation is a hallmark of many cancers. Certain C21 steroidal glycosides can modulate this pathway, leading to the suppression of tumor growth.
The Toll-like receptor 4 (TLR4) signaling pathway, which activates the transcription factor NF-κB, is involved in inflammation-associated cancers. Some C21 steroidal glycosides can interfere with this pathway.
The Hippo pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation contributes to cancer development. It primarily functions by controlling the activity of the transcriptional co-activators YAP and TAZ.
References
The Ethnobotanical Legacy of Tenacissoside G: A Technical Guide to its Traditional Uses and Modern Pharmacological Validation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Tenacissoside G, a prominent C21 steroidal glycoside, is a key bioactive constituent of Marsdenia tenacissima, a plant with a rich history in traditional herbal medicine, particularly in Traditional Chinese Medicine (TCM) and Ayurveda.[1] While the isolated compound itself does not have a "traditional use," the ethnobotanical applications of the plant it resides in provide a crucial framework for understanding its therapeutic potential. This technical guide delves into the traditional uses of Marsdenia tenacissima, bridging the gap between historical herbal practices and modern pharmacological evidence centered on this compound and its analogs. The guide will provide quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development.
Traditional Uses of Marsdenia tenacissima
Marsdenia tenacissima, known as "Murva" in Ayurveda and "Tong Guan Teng" in TCM, has been utilized for centuries to treat a wide array of ailments.[2] The roots and stems are the primary parts of the plant used in traditional preparations.[2]
Traditional Chinese Medicine (TCM): In TCM, Marsdenia tenacissima is recognized for its properties of clearing heat, detoxifying, relieving cough, and reducing inflammation. It has been traditionally used for:
-
Respiratory Conditions: Asthma, bronchitis, trachitis, tonsillitis, and pharyngitis.
-
Inflammatory Conditions: Cystitis and rheumatism.
-
Toxic Conditions: Drug or food poisoning.
-
Cancer Treatment: More recently, extracts of Marsdenia tenacissima are used in modern Chinese clinical practice for various cancers.
Ayurvedic Medicine: In Ayurveda, Murva is employed for its purifying and restorative properties. Traditional applications include:
-
Metabolic and Systemic Disorders: Jaundice, diabetes, and fever.
-
Skin Diseases: The root paste is applied topically.
-
Gastrointestinal Issues: Lack of appetite, hyperacidity, and constipation.
-
Blood Purification: The fresh juice is consumed for this purpose.
Traditional Preparation and Dosage
Traditional preparations typically involve decoctions of the dried roots and stems. While specific concentrations of this compound in these traditional preparations are not well-documented, general dosages for the decoction of Marsdenia tenacissima have been recorded:
-
For intestinal worms, lack of appetite, hyperacidity, and jaundice: 50-60 ml of the decoction.
-
For deficiency of breast milk: 40-50 ml of a cold infusion or decoction of the root.
-
For diabetes and to improve cardiac muscle strength: 30-40 ml of the root decoction.
-
General decoction preparation: 1 tablespoon of the powdered plant material is boiled with 2 cups of water and reduced to 1 cup.
Quantitative Data
Modern analytical techniques have allowed for the quantification of steroidal glycosides in Marsdenia tenacissima. While data for this compound is limited in the context of traditional preparations, studies on related compounds and pharmacokinetic parameters provide valuable insights.
| Parameter | Value | Source |
| Tenacissoside H Content | 0.39% to 1.09% in M. tenacissima samples | This provides an estimate of the concentration range of key steroidal glycosides in the raw plant material. |
| This compound Bioavailability (Oral, in rats) | 22.9% | |
| Tenacissoside H Bioavailability (Oral, in rats) | 89.8% | |
| Tenacissoside I Bioavailability (Oral, in rats) | 9.4% |
Table 1: Quantitative Data on this compound and Related Compounds.
Experimental Protocols
The pharmacological activities of this compound and its analogs, which align with the traditional uses of Marsdenia tenacissima, have been investigated through various in vitro and in vivo studies. Below are detailed methodologies for key experiments.
Anti-inflammatory Activity Assessment: NF-κB Inhibition Assay
This protocol outlines a general method for assessing the inhibition of the NF-κB signaling pathway, a key mechanism in inflammation.
Objective: To determine the effect of this compound on the activation and nuclear translocation of NF-κB in response to an inflammatory stimulus.
Materials:
-
Cell line (e.g., RAW 264.7 murine macrophages)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against NF-κB p65 subunit
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells onto glass coverslips in 24-well plates and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation. Include a vehicle control (no this compound) and a negative control (no LPS stimulation).
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Immunostaining: Block non-specific binding with 1% BSA for 1 hour. Incubate with the primary antibody against NF-κB p65 overnight at 4°C. Wash with PBS and then incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Nuclear Staining: Counterstain the nuclei with DAPI for 5 minutes.
-
Imaging and Analysis: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Capture images and quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Anti-tumor Activity Assessment: PI3K/Akt/mTOR Pathway Analysis
This protocol describes a general method for investigating the effect of this compound analogs (like Tenacissoside H) on the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.
Objective: To determine if this compound or its analogs inhibit the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway in cancer cells.
Materials:
-
Cancer cell line (e.g., HepG2 human hepatocellular carcinoma cells)
-
Cell culture medium and supplements
-
This compound or analog
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against:
-
Phospho-PI3K
-
Total PI3K
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-mTOR
-
Total mTOR
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture HepG2 cells and treat with various concentrations of this compound or its analog for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on SDS-PAGE gels.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and determine the ratio of phosphorylated protein to total protein to assess the inhibitory effect of the compound on the PI3K/Akt/mTOR pathway.
Visualization of Signaling Pathways and Experimental Workflow
To further elucidate the mechanisms of action and experimental design, the following diagrams are provided in DOT language for Graphviz.
Conclusion
This compound, as a key bioactive compound in Marsdenia tenacissima, represents a compelling link between traditional herbal medicine and modern pharmacology. The historical use of the plant for inflammatory and respiratory conditions, as well as its more recent application in cancer therapy, is now being substantiated by scientific investigations into the molecular mechanisms of its constituent steroidal glycosides. The inhibition of key inflammatory and oncogenic signaling pathways, such as NF-κB and PI3K/Akt/mTOR, by this compound and its analogs provides a scientific basis for these traditional applications. This guide provides a foundational resource for researchers and drug development professionals to further explore the therapeutic potential of this compound, leveraging the rich legacy of its ethnobotanical origins. Future research should focus on quantifying this compound in traditional preparations to establish a more direct correlation between traditional dosages and pharmacological activity, and on conducting clinical trials to validate its efficacy and safety in human populations.
References
A Technical Review of the Pharmacological Effects of Tenacissoside G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenacissoside G (Tsd-G), a C21 steroidal saponin (B1150181) isolated from the traditional Chinese medicinal plant Marsdenia tenacissima, has emerged as a compound of significant interest in pharmacological research. Exhibiting a range of biological activities, Tsd-G has demonstrated notable potential in the modulation of inflammatory processes and the potentiation of anti-cancer therapies. This technical guide provides a comprehensive review of the current scientific literature on the pharmacological effects of this compound, with a focus on its anti-inflammatory and anti-cancer properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the implicated signaling pathways to support further research and drug development efforts.
Anti-inflammatory Effects in Osteoarthritis
This compound has been shown to alleviate the symptoms of osteoarthritis (OA) by exerting significant anti-inflammatory effects. Studies have demonstrated its ability to inhibit the expression of key inflammatory mediators and matrix-degrading enzymes in chondrocytes, the primary cells in cartilage.
Quantitative Data Summary
| Parameter | Cell/Animal Model | Treatment | Result | Reference |
| iNOS, TNF-α, IL-6, MMP-3, MMP-13 mRNA Expression | IL-1β-induced primary mouse chondrocytes | This compound | Significant inhibition | [1] |
| Collagen-II Degradation | IL-1β-induced primary mouse chondrocytes | This compound | Significantly suppressed | [1] |
| NF-κB Activation | IL-1β-induced primary mouse chondrocytes | This compound | Significantly suppressed | [1] |
| Articular Cartilage Damage | DMM-induced OA mice | This compound | Decreased | [1] |
| OARSI Score | DMM-induced OA mice | This compound | Reduced | [1] |
Experimental Protocols
In Vitro Model of Osteoarthritis:
-
Cell Culture: Primary chondrocytes were isolated from the femoral condyles and tibial plateaus of neonatal mice and cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Induction of Inflammation: Chondrocytes were pre-treated with various concentrations of this compound for 2 hours before being stimulated with 10 ng/mL of recombinant mouse IL-1β for 24 hours to mimic the inflammatory conditions of osteoarthritis.
-
Analysis:
-
Gene Expression: Total RNA was extracted, and the mRNA levels of iNOS, TNF-α, IL-6, MMP-3, and MMP-13 were quantified using real-time quantitative PCR (RT-qPCR).
-
Protein Expression: Protein levels of Collagen-II, MMP-13, p65, p-p65, and IκBα were determined by Western blot analysis.
-
Immunofluorescence: The expression of Collagen-II was visualized using immunofluorescence staining.
-
In Vivo Model of Osteoarthritis:
-
Animal Model: An osteoarthritis model was surgically induced in male C57BL/6 mice by destabilization of the medial meniscus (DMM) of the knee joint.
-
Treatment: Mice in the treatment group received daily intragastric administration of this compound.
-
Analysis:
-
Histological Analysis: Knee joint tissues were collected, fixed, decalcified, and embedded in paraffin. Sections were stained with Safranin O-Fast Green to assess cartilage degradation. The severity of OA was graded using the Osteoarthritis Research Society International (OARSI) scoring system.
-
Micro-CT Analysis: The microarchitecture of the subchondral bone was evaluated using micro-computed tomography.
-
Signaling Pathway
This compound exerts its anti-inflammatory effects in osteoarthritis primarily through the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like IL-1β, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65 subunit to translocate to the nucleus, where it promotes the transcription of pro-inflammatory genes. This compound has been shown to suppress the phosphorylation of p65, thereby inhibiting NF-κB activation.
Anti-Cancer Effects: Reversal of Paclitaxel (B517696) Resistance in Ovarian Cancer
This compound has demonstrated the ability to reverse paclitaxel (PTX) resistance in ovarian cancer cells. This effect is attributed to its modulation of specific signaling pathways that contribute to drug efflux and cell survival.
Quantitative Data Summary
| Parameter | Cell Line | Treatment | Result | Reference |
| Reversal of PTX resistance | A2780/T (PTX-resistant ovarian cancer cells) | This compound in combination with PTX | Reverses PTX resistance | |
| Cell Proliferation | A2780/T cells | This compound | Regulated | |
| Cell Cycle | A2780/T cells | This compound | Regulated | |
| Apoptosis | A2780/T cells | This compound | Induced | |
| Migration | A2780/T cells | This compound | Inhibited | |
| Src, PTN, P-gp expression | A2780/T cells | This compound | Inhibited |
Experimental Protocols
Cell Culture and Drug Treatment:
-
Cell Lines: Paclitaxel-resistant human ovarian cancer cell line A2780/T was used.
-
Treatment: Cells were treated with this compound, paclitaxel, or a combination of both for various time points.
In Vitro Assays:
-
Cell Viability: The half-maximal inhibitory concentration (IC50) of paclitaxel with and without this compound was determined using the CCK-8 assay to calculate the reversal fold.
-
Apoptosis Assay: Apoptosis was assessed by Hoechst 33342 staining and flow cytometry analysis of Annexin V-FITC/PI stained cells.
-
Wound Healing Assay: The effect of this compound on cell migration was evaluated using a wound-healing assay.
-
Western Blot and RT-PCR: The protein and mRNA expression levels of Src, Pleiotrophin (PTN), and P-glycoprotein (P-gp) were determined by Western blot and RT-qPCR, respectively.
-
P-gp Activity Assay: The drug efflux function of P-gp was measured by flow cytometry using a fluorescent substrate of P-gp.
Signaling Pathway
The mechanism by which this compound reverses paclitaxel resistance in ovarian cancer involves the inhibition of the Src/PTN/P-gp signaling axis. Src, a non-receptor tyrosine kinase, can activate downstream signaling pathways that promote cell survival and drug resistance. One such pathway involves Pleiotrophin (PTN), which can upregulate the expression of the drug efflux pump P-glycoprotein (P-gp). By inhibiting the expression and phosphorylation of Src, this compound leads to the downregulation of PTN and P-gp, thereby increasing the intracellular concentration and efficacy of paclitaxel.
Experimental Workflow for Investigating Drug Resistance Reversal
The following diagram outlines a general experimental workflow for studying the potential of a compound to reverse drug resistance in cancer cells.
Conclusion and Future Directions
This compound has demonstrated significant promise as a therapeutic agent, particularly in the fields of inflammation and oncology. Its ability to modulate the NF-κB and Src/PTN/P-gp signaling pathways highlights its potential as a multi-target compound. The data presented in this technical guide underscore the need for further investigation into the pharmacological properties of this compound. Future research should focus on:
-
Elucidating the full spectrum of its pharmacological effects, including potential neuroprotective, cardioprotective, and metabolic activities.
-
Conducting more extensive preclinical in vivo studies to validate its efficacy and safety in various disease models.
-
Optimizing its pharmacokinetic and pharmacodynamic properties through medicinal chemistry approaches.
-
Exploring its potential in combination therapies with other established drugs to enhance therapeutic outcomes.
This in-depth technical guide serves as a foundational resource for researchers and drug development professionals, providing a structured overview of the current knowledge on this compound and paving the way for future discoveries.
References
Methodological & Application
Application Note: Quantitative Determination of Tenacissoside G in Plasma using UPLC-MS/MS
Introduction
Tenacissoside G is a key active component isolated from the traditional medicinal plant Marsdenia tenacissima. For pharmacokinetic studies and toxicological assessments, a reliable and sensitive bioanalytical method for the quantification of this compound in biological matrices is essential. This application note describes a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of this compound in plasma. The method is demonstrated to be simple, rapid, and suitable for pharmacokinetic research.
Experimental
Instrumentation and Software
-
UPLC System: Waters ACQUITY UPLC H-Class PLUS
-
Mass Spectrometer: AB SCIEX 6500 QTRAP
-
Data Acquisition and Processing: Analyst® Software
Materials and Reagents
-
This compound reference standard
-
Astragaloside IV (Internal Standard, IS)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (HPLC grade)
-
Ethyl acetate (B1210297) (Analytical grade)
-
Ultrapure water
Sample Preparation
A liquid-liquid extraction (LLE) method was employed for the extraction of this compound from plasma samples.[1][2][3][4] To 100 μL of plasma, 10 μL of the internal standard solution (Astragaloside IV, 1.0 μg/mL) and 1.0 mL of ethyl acetate were added.[1] The mixture was vortexed for 1.0 minute and then centrifuged at 13,000 rpm for 5 minutes at 4°C. The organic layer was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue was reconstituted in 100 μL of methanol, vortexed, and centrifuged at 13,000 rpm for 5 minutes. A 2 μL aliquot of the supernatant was injected into the UPLC-MS/MS system for analysis.
UPLC-MS/MS Conditions
A UPLC HSS T3 column (50 mm × 2.1 mm, 1.8 μm) was used for chromatographic separation. The mobile phase consisted of a gradient of acetonitrile and water containing 0.1% formic acid, at a flow rate of 0.4 mL/min. The mass spectrometer was operated in positive ion electrospray (ESI) mode, and quantitation was performed using multiple reaction monitoring (MRM).
Method Validation
The method was validated for linearity, precision, accuracy, recovery, matrix effect, and stability, meeting the requirements for bioanalytical method validation.
Protocols
1. Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound and Astragaloside IV (IS) in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol to obtain working solutions for calibration standards and quality control (QC) samples. The IS working solution is prepared by diluting the IS stock solution with methanol to a concentration of 1.0 μg/mL.
2. Preparation of Calibration Standards and Quality Control Samples
-
Add the appropriate amount of this compound working solution to blank plasma to prepare calibration standards at concentrations of 5, 10, 20, 50, 100, 200, 500, 1000, and 2000 ng/mL.
-
Prepare QC samples at three concentration levels: low (8 ng/mL), medium (180 ng/mL), and high (1800 ng/mL) in the same manner.
3. Plasma Sample Extraction Protocol
-
Pipette 100 μL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 10 μL of the internal standard working solution (Astragaloside IV, 1.0 μg/mL).
-
Add 1.0 mL of ethyl acetate.
-
Vortex mix for 1.0 minute.
-
Centrifuge at 13,000 rpm for 5 minutes at 4°C.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 μL of methanol.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
4. UPLC-MS/MS Analysis
-
Set up the UPLC and MS/MS systems with the parameters detailed in the UPLC-MS/MS Conditions section.
-
Inject 2 μL of the prepared sample into the system.
-
Acquire and process the data using the appropriate software.
Quantitative Data Summary
Table 1: Linearity of this compound in Plasma
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r) |
| This compound | 5 - 2000 | > 0.99 |
Table 2: Precision and Accuracy of this compound in Plasma
| Concentration (ng/mL) | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) | Accuracy (%) |
| 8 | < 10% | < 10% | 90% - 111% |
| 180 | < 10% | < 10% | 90% - 111% |
| 1800 | < 10% | < 10% | 90% - 111% |
Table 3: Recovery and Matrix Effect of this compound in Plasma
| Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| 8 | > 92% | 94% - 109% |
| 180 | > 92% | 94% - 109% |
| 1800 | > 92% | 94% - 109% |
Table 4: Stability of this compound in Plasma
| Stability Condition | Accuracy (%) | RSD (%) |
| Autosampler (2 h) | 88% - 112% | < 13% |
| Room Temperature (24 h) | 88% - 112% | < 13% |
| Freeze-Thaw Cycles (3 cycles) | 88% - 112% | < 13% |
| Long-term (-20°C for 30 days) | 88% - 112% | < 13% |
Visualizations
Caption: Workflow for UPLC-MS/MS analysis of this compound in plasma.
References
- 1. Determination of this compound, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of this compound, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cell-Based Assays of Tenacissoside G Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the in vitro biological activities of Tenacissoside G, a C21 steroidal glycoside isolated from Marsdenia tenacissima. The following sections outline experimental procedures to assess its anti-inflammatory, anti-cancer, and potential neuroprotective effects.
Anti-Inflammatory Activity of this compound in an Osteoarthritis Model
This compound has been shown to possess anti-inflammatory properties by mitigating the effects of interleukin-1β (IL-1β)-induced inflammation in chondrocytes, suggesting its potential as a therapeutic agent for osteoarthritis.[1] The primary mechanism of action involves the inhibition of the NF-κB signaling pathway.[1]
Quantitative Data Summary
| Cell Line | Treatment | Biomarker | Assay | Result |
| Primary Mouse Chondrocytes | IL-1β + this compound | iNOS, TNF-α, IL-6, MMP-3, MMP-13 | RT-PCR | Significant inhibition of mRNA expression[1] |
| Primary Mouse Chondrocytes | IL-1β + this compound | Collagen-II | Western Blot, Immunofluorescence | Inhibition of degradation[1] |
| Primary Mouse Chondrocytes | IL-1β + this compound | p-p65, IκBα | Western Blot | Suppression of NF-κB activation[1] |
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: Primary mouse chondrocytes.
-
Culture Conditions: Culture cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed chondrocytes in appropriate culture plates.
-
Once cells reach 80% confluency, pre-treat with varying concentrations of this compound for 2 hours.
-
Induce inflammation by adding IL-1β (10 ng/mL) and co-incubate with this compound for 24 hours.
-
2. RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To quantify the mRNA expression levels of inflammatory and catabolic genes.
-
Procedure:
-
Lyse the treated cells and extract total RNA using a suitable RNA isolation kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qRT-PCR using specific primers for iNOS, TNF-α, IL-6, MMP-3, MMP-13, and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the 2-ΔΔCt method.
-
3. Protein Extraction and Western Blot Analysis
-
Objective: To determine the protein levels of key signaling and structural molecules.
-
Procedure:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against Collagen-II, MMP-13, p65, phospho-p65 (p-p65), and IκBα overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
4. Immunofluorescence Staining
-
Objective: To visualize the expression and localization of Collagen-II.
-
Procedure:
-
Grow chondrocytes on glass coverslips and treat as described above.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with goat serum.
-
Incubate with a primary antibody against Collagen-II.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Signaling Pathway and Workflow Diagrams
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Anti-Cancer Activity of this compound
This compound has demonstrated the ability to reverse paclitaxel (B517696) resistance in ovarian cancer cells by targeting the Src/PTN/P-gp signaling axis. Related compounds, such as Tenacissoside C, have shown cytotoxicity in other cancer cell lines through cell cycle arrest and apoptosis induction.
Quantitative Data Summary
| Cell Line | Treatment | Assay | Result |
| A2780/T (Paclitaxel-resistant Ovarian Cancer) | This compound + Paclitaxel | CCK-8 Assay | Reversal of paclitaxel resistance |
| A2780/T | This compound + Paclitaxel | Hoechst 33342, Flow Cytometry | Increased apoptosis |
| A2780/T | This compound + Paclitaxel | Wound Healing Assay | Inhibition of cell migration |
| K562 (Chronic Myeloid Leukemia) | Tenacissoside C | MTT Assay | IC50 values: 31.4 µM (24h), 22.2 µM (48h), 15.1 µM (72h) |
| K562 | Tenacissoside C | Flow Cytometry | G0/G1 cell cycle arrest and pro-apoptotic activity |
Experimental Protocols
1. Cell Viability and Cytotoxicity Assay (MTT/CCK-8)
-
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
-
Procedure:
-
Seed cancer cells (e.g., A2780/T, K562) in a 96-well plate.
-
Treat the cells with a range of concentrations of this compound, alone or in combination with another therapeutic agent (e.g., paclitaxel), for 24, 48, and 72 hours.
-
Add MTT or CCK-8 solution to each well and incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability and IC50 values.
-
2. Apoptosis Assays
-
Objective: To assess the induction of apoptosis by this compound.
-
A. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry:
-
Treat cells with this compound for the desired time.
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
B. Hoechst 33342 Staining:
-
Treat cells with this compound.
-
Stain the cells with Hoechst 33342 dye.
-
Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.
-
3. Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Procedure:
-
Treat cells with this compound.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and treat with RNase A.
-
Stain the cellular DNA with Propidium Iodide (PI).
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
4. Cell Migration Assay (Wound Healing Assay)
-
Objective: To evaluate the effect of this compound on cancer cell migration.
-
Procedure:
-
Grow cells to a confluent monolayer in a culture plate.
-
Create a "scratch" or "wound" in the monolayer with a sterile pipette tip.
-
Wash to remove detached cells.
-
Incubate the cells with media containing this compound.
-
Capture images of the wound at different time points (e.g., 0 and 24 hours).
-
Measure the wound closure area to quantify cell migration.
-
5. Western Blot Analysis for Signaling Pathways
-
Objective: To investigate the molecular mechanism of this compound's anti-cancer activity.
-
Procedure:
-
Perform Western blot analysis as described in the anti-inflammatory section.
-
Use primary antibodies relevant to cancer signaling pathways, such as Src, PTN, P-gp, Cyclin D1, Bcl-2, Bax, Caspase-9, and Caspase-3.
-
Signaling Pathway and Workflow Diagrams
Caption: Workflow for assessing the anti-cancer activity of this compound.
Caption: Inhibition of the Src/PTN/P-gp signaling axis by this compound.
Proposed Assays for Neuroprotective Activity of this compound
While direct studies on the neuroprotective effects of this compound are limited, its anti-inflammatory and anti-apoptotic properties suggest potential activity in this area. The following protocols, based on established methods for other neuroprotective compounds, can be adapted to investigate this potential.
Experimental Protocols
1. Neuroprotection Assay against Excitotoxicity
-
Objective: To assess the ability of this compound to protect neurons from glutamate- or NMDA-induced cell death.
-
Cell Lines: HT22 hippocampal neurons or primary cortical neurons.
-
Procedure:
-
Culture neuronal cells.
-
Pre-treat cells with various concentrations of this compound for 6-24 hours.
-
Induce excitotoxicity by exposing cells to a neurotoxin such as glutamate (B1630785) (e.g., 5 mM) or N-methyl-D-aspartate (NMDA).
-
After the incubation period, assess cell viability using the MTT assay.
-
2. Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Objective: To determine if this compound can mitigate oxidative stress in neurons.
-
Procedure:
-
Treat neuronal cells with this compound and a neurotoxin as described above.
-
Load the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometry. A decrease in fluorescence in this compound-treated cells would indicate reduced ROS levels.
-
3. Western Blot Analysis for Neuroprotective Pathways
-
Objective: To investigate the signaling pathways involved in the potential neuroprotective effects of this compound.
-
Procedure:
-
Perform Western blot analysis on lysates from treated neuronal cells.
-
Probe for key proteins involved in neuronal survival and apoptosis, such as components of the TrkB/CREB/BDNF pathway, Nrf-2, and apoptosis-related proteins (Bcl-2, Bax, cleaved Caspase-3).
-
Workflow Diagram
Caption: Proposed workflow for assessing the neuroprotective activity of this compound.
References
Application Notes and Protocols for Tenacissoside G Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenacissoside G (Tsd-G), a C21 steroidal glycoside isolated from Marsdenia tenacissima, has demonstrated significant therapeutic potential in preclinical studies. Its biological activities include anti-inflammatory effects, induction of apoptosis, and the reversal of multidrug resistance in cancer cells. These application notes provide detailed protocols for investigating the effects of this compound in cell culture, with a focus on its anti-inflammatory properties in primary chondrocytes and its pro-apoptotic and resistance-reversing effects in ovarian cancer cells. The provided methodologies for cell viability assays, apoptosis analysis, and Western blotting will enable researchers to effectively evaluate the therapeutic potential of this compound.
Data Presentation
Table 1: Effective Concentrations of this compound in a Paclitaxel-Resistant Ovarian Cancer Cell Line (A2780/T)
| Parameter | Cell Line | Treatment | Concentration | Duration | Effect |
| Reversal of Paclitaxel (B517696) Resistance | A2780/T | This compound + Paclitaxel | Not specified | 24 hours | Reverses paclitaxel resistance and enhances apoptosis[1] |
| Apoptosis Induction | A2780/T | This compound + Paclitaxel | Not specified | 24 hours | Induces apoptosis[1] |
| Inhibition of Migration | A2780/T | This compound + Paclitaxel | Not specified | 24 hours | Inhibits cell migration[1] |
Table 2: Anti-Inflammatory Effects of this compound on Primary Mouse Chondrocytes
| Parameter | Cell Line | Inducing Agent | This compound Concentration | Effect |
| Inhibition of Pro-inflammatory Mediators | Primary Mouse Chondrocytes | IL-1β | Not specified | Significantly inhibits the expression of iNOS, TNF-α, and IL-6[2] |
| Inhibition of Matrix-Degrading Enzymes | Primary Mouse Chondrocytes | IL-1β | Not specified | Significantly inhibits the expression of MMP-3 and MMP-13[2] |
| Suppression of NF-κB Activation | Primary Mouse Chondrocytes | IL-1β | Not specified | Significantly suppresses NF-κB activation |
Signaling Pathways
This compound has been shown to modulate key signaling pathways involved in cancer progression and inflammation.
Caption: this compound reverses paclitaxel resistance by inhibiting the Src/PTN/P-gp signaling axis.
References
Tenacissoside G: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenacissoside G is a C21 steroid isolated from the stems of Marsdenia tenacissima.[1] Emerging research has highlighted its potential therapeutic effects, including the reversal of multidrug resistance in cancer cells and anti-inflammatory properties.[1][2] Notably, this compound has been shown to reverse paclitaxel (B517696) resistance in ovarian cancer cells and alleviate osteoarthritis by modulating the NF-κB signaling pathway.[2] This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments to facilitate further investigation into its biological activities.
Physicochemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
| Property | Data | Reference |
| Molecular Weight | 792.95 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (100 mg/mL) | |
| Storage of Solid | 4°C, protect from light | |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month (protect from light) |
Preparation of this compound for Cell Culture
1. Reconstitution of this compound
This compound is typically supplied as a solid. To prepare it for cell culture experiments, a stock solution in a suitable solvent is required.
-
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.
-
Procedure for Preparing a 10 mM Stock Solution:
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Aseptically add the appropriate volume of sterile DMSO to the vial to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, add 1.26 mL of DMSO to 10 mg of this compound.
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.
-
2. Preparation of Working Solutions
Working solutions of this compound should be prepared fresh for each experiment by diluting the stock solution in a complete cell culture medium.
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Serially dilute the stock solution with a complete cell culture medium to the desired final concentrations.
-
Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in the experiments.
-
Experimental Protocols
The following are representative protocols for assessing the biological activity of this compound in cell culture.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of this compound on cell viability and to establish a dose-response curve.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in a complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for NF-κB Pathway Activation
This protocol is used to investigate the effect of this compound on the NF-κB signaling pathway.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Stimulating agent (e.g., TNF-α or IL-1β)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours) before stimulating with an agent like TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysates and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Data Presentation
The following table summarizes key quantitative data from published studies on this compound and a related compound, providing a reference for experimental design.
| Compound | Cell Line | Assay | Concentration/IC₅₀ | Treatment Duration | Reference |
| This compound | Ovarian Cancer Cells (A2780/T) | CCK-8 | Not specified (used in combination with Paclitaxel) | 24 hours | |
| This compound | Primary Mouse Chondrocytes | Western Blot | 1, 5, 10 µM | 2 hours pre-treatment | |
| Tenacissoside C | K562 | MTT | IC₅₀: 31.4 µM | 24 hours | |
| Tenacissoside C | K562 | MTT | IC₅₀: 22.2 µM | 48 hours | |
| Tenacissoside C | K562 | MTT | IC₅₀: 15.1 µM | 72 hours |
Visualizations
Experimental Workflow for Investigating this compound
Caption: A general experimental workflow for studying the effects of this compound in cell culture.
Proposed Signaling Pathway of this compound in Inflammation
Caption: this compound's proposed mechanism of inhibiting the NF-κB inflammatory pathway.
References
Application Notes and Protocols for Tenacissoside G Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of Tenacissoside G administration in rodent models, focusing on its pharmacokinetic profile and anti-inflammatory effects. Detailed experimental protocols are provided to facilitate the replication and further investigation of its therapeutic potential.
Pharmacokinetic Profile in Rats
A study by Chen et al. (2023) investigated the pharmacokinetic properties of this compound in rats following both intravenous and oral administration.[1][2] The findings from this study are crucial for determining appropriate dosing regimens in subsequent efficacy and toxicology studies.
Quantitative Pharmacokinetic Data
| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |
| Animal Model | Sprague-Dawley Rats | Sprague-Dawley Rats |
| Number of Animals | 6 | 6 |
| Bioavailability | - | 22.9%[1][3] |
Anti-inflammatory Effects in a Mouse Model of Osteoarthritis
This compound has demonstrated significant anti-inflammatory effects in a destabilization of the medial meniscus (DMM)-induced osteoarthritis mouse model.[4] The compound was found to alleviate the progression of osteoarthritis by inhibiting the NF-κB signaling pathway.
Quantitative In Vivo Efficacy Data
| Parameter | Control (Vehicle) | This compound |
| Animal Model | DMM-induced Osteoarthritis Mice | DMM-induced Osteoarthritis Mice |
| Outcome | Articular cartilage damage | Decreased articular cartilage damage |
| Histological Score | High OARSI score | Reduced OARSI score |
Experimental Protocols
Pharmacokinetic Study in Rats
This protocol is based on the methodology described by Chen et al. (2023).
1. Animal Model:
-
Species: Sprague-Dawley rats.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. This compound Preparation and Administration:
-
Intravenous (IV) Administration:
-
Dose: 1 mg/kg.
-
Preparation: Dissolve this compound in a suitable vehicle for intravenous injection.
-
Administration: Administer via the tail vein.
-
-
Oral (PO) Administration:
-
Dose: 5 mg/kg.
-
Preparation: Dissolve or suspend this compound in an appropriate oral gavage vehicle.
-
Administration: Administer using an oral gavage needle.
-
3. Sample Collection:
-
Collect blood samples from the tail vein at predetermined time points post-administration.
-
Process blood to separate plasma.
4. Bioanalytical Method:
-
Utilize a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of this compound in plasma samples.
5. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as bioavailability, half-life, clearance, and volume of distribution using appropriate software.
Pharmacokinetic Study Workflow
Osteoarthritis Mouse Model Study
This protocol is based on the in vivo experiments described by Liu et al. (2023).
1. Animal Model:
-
Species: C57BL/6 mice.
-
Model Induction: Destabilization of the medial meniscus (DMM) surgery in the knee joint to induce osteoarthritis.
2. This compound Administration:
-
Route: To be determined based on pharmacokinetic data (e.g., oral gavage).
-
Dose and Frequency: A dose-ranging study should be performed to determine the optimal therapeutic dose. Administration should begin post-DMM surgery.
3. Outcome Assessment:
-
Histological Analysis:
-
At the end of the study, euthanize mice and collect knee joints.
-
Fix, decalcify, and embed joints in paraffin.
-
Section the joints and stain with Safranin O and Fast Green to visualize cartilage.
-
Score cartilage degradation using the Osteoarthritis Research Society International (OARSI) scoring system.
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining for key inflammatory and catabolic markers in the joint tissue, such as MMP-13 and p-p65.
-
-
Western Blot Analysis:
-
Extract protein from cartilage tissue to quantify the expression levels of proteins in the NF-κB pathway (e.g., p-p65, IκBα).
-
Osteoarthritis Study Workflow
Signaling Pathway
This compound exerts its anti-inflammatory effects in osteoarthritis by inhibiting the NF-κB signaling pathway. In response to pro-inflammatory stimuli such as IL-1β, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus, where it promotes the transcription of inflammatory and catabolic genes, including iNOS, TNF-α, IL-6, and MMPs. This compound has been shown to suppress the phosphorylation of p65, thereby inhibiting its nuclear translocation and downstream inflammatory cascade.
This compound and the NF-κB Pathway
Future Directions: Toxicity and Neuroprotection
Toxicity Studies
Currently, there is a lack of publicly available data on the toxicity profile of this compound in rodent models. To ensure the safe development of this compound, a standard battery of toxicity studies is recommended.
Proposed Toxicity Evaluation Workflow:
-
Acute Toxicity Study:
-
Animal Model: Mice or rats.
-
Design: Administer a single, high dose of this compound and observe for mortality and clinical signs of toxicity over a 14-day period. This will help determine the LD50 (lethal dose, 50%).
-
-
Sub-chronic Toxicity Study:
-
Animal Model: Rats.
-
Design: Administer this compound daily for 28 or 90 days at multiple dose levels.
-
Endpoints: Monitor body weight, food and water consumption, hematology, clinical chemistry, and perform histopathological examination of major organs.
-
-
Chronic Toxicity Study:
-
Animal Model: Rats.
-
Design: Administer this compound daily for 6 months to 1 year.
-
Endpoints: Similar to the sub-chronic study, with a focus on long-term effects and carcinogenicity.
-
Proposed Toxicity Study Workflow
Neuroprotection Studies
The anti-inflammatory properties of this compound suggest its potential as a neuroprotective agent, as neuroinflammation is a key component of many neurodegenerative diseases. However, no studies have specifically investigated this application.
Proposed Neuroprotection Study Protocol (e.g., in a Parkinson's Disease Model):
-
Animal Model:
-
Species: Mice.
-
Model Induction: Induce Parkinson's-like pathology using a neurotoxin such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
-
-
This compound Administration:
-
Administer this compound prior to and/or concurrently with the neurotoxin.
-
-
Outcome Assessment:
-
Behavioral Tests: Assess motor function using tests like the rotarod and open-field test.
-
Neurochemical Analysis: Measure dopamine (B1211576) levels in the striatum using HPLC.
-
Histological Analysis: Perform immunohistochemical staining for tyrosine hydroxylase (a marker for dopaminergic neurons) in the substantia nigra and striatum to assess neuronal loss.
-
Neuroinflammation Assessment: Analyze the activation of microglia and astrocytes and the expression of pro-inflammatory cytokines in brain tissue.
-
This framework provides a starting point for the systematic evaluation of this compound in rodent models, from defining its basic pharmacokinetic and safety profiles to exploring its therapeutic efficacy in relevant disease models.
References
- 1. Determination of this compound, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of this compound, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound alleviated osteoarthritis through the NF-κB pathway both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Tenacissoside G stability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Tenacissoside G.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a C21 steroidal glycoside isolated from Marsdenia tenacissima. It has garnered research interest for its potential anti-inflammatory effects. Studies have shown that this compound may alleviate osteoarthritis by inhibiting the NF-κB signaling pathway.
Q2: What is the general stability of this compound?
Pharmacokinetic studies in rat plasma have indicated that this compound is relatively stable in biological matrices under typical experimental conditions. However, like other steroidal glycosides, its stability can be influenced by environmental factors such as pH, temperature, and light.
Q3: What are the likely degradation pathways for this compound?
The primary degradation pathway for glycosides like this compound is hydrolysis of the glycosidic bonds that link the sugar moieties to the steroidal aglycone. This can be catalyzed by acidic or basic conditions and high temperatures. Oxidation of the steroidal backbone is another potential degradation route.
Q4: How can I monitor the stability of my this compound sample?
The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a suitable detector (e.g., UV, MS). These methods can separate the intact this compound from its degradation products.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Unexpected loss of this compound potency or concentration in solution. | pH-mediated hydrolysis: The solution pH may be too acidic or alkaline, leading to the cleavage of glycosidic bonds. | - Ensure the pH of the solution is maintained within a stable range (ideally near neutral, unless experimental conditions require otherwise).- Use buffered solutions to maintain a constant pH.- Store solutions at recommended temperatures to slow down pH-dependent degradation. |
| Thermal degradation: Exposure to high temperatures during storage or experimentation can accelerate degradation. | - Store stock solutions and experimental samples at recommended low temperatures (e.g., 2-8°C for short-term, -20°C or -80°C for long-term).- Avoid repeated freeze-thaw cycles.[1] | |
| Photodegradation: Exposure to UV or fluorescent light can induce degradation. | - Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.- Conduct experiments under controlled lighting conditions. | |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products: The new peaks likely represent degradation products resulting from hydrolysis or oxidation. | - Conduct forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products.- Use mass spectrometry (MS) to elucidate the structures of the unknown peaks. |
| Contamination: The sample may be contaminated with other compounds. | - Ensure proper handling and storage procedures to prevent contamination.- Use high-purity solvents and reagents. | |
| Inconsistent experimental results. | Sample instability: Degradation of this compound during the experiment could lead to variable results. | - Prepare fresh solutions of this compound for each experiment.- Include a stability control sample in your experimental design to monitor for degradation over the course of the experiment. |
Data Presentation: Illustrative Stability Data
Table 1: Illustrative Degradation of this compound under Hydrolytic Stress
| Condition | Time (hours) | This compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 M HCl (60°C) | 2 | 85.2 | 10.5 | 4.3 |
| 6 | 65.7 | 25.1 | 9.2 | |
| 24 | 30.1 | 55.8 | 14.1 | |
| 0.1 M NaOH (60°C) | 2 | 90.5 | 7.2 | 2.3 |
| 6 | 78.3 | 15.4 | 6.3 | |
| 24 | 55.9 | 32.8 | 11.3 | |
| Water (80°C) | 24 | 98.1 | 1.2 | 0.7 |
| 72 | 92.5 | 5.3 | 2.2 |
Table 2: Illustrative Degradation of this compound under Oxidative and Thermal Stress
| Condition | Time (hours) | This compound Remaining (%) | Total Degradants (%) |
| 3% H₂O₂ (RT) | 6 | 88.4 | 11.6 |
| 24 | 70.2 | 29.8 | |
| Dry Heat (105°C) | 24 | 95.3 | 4.7 |
| 72 | 88.1 | 11.9 | |
| Photostability (ICH Q1B) | 1.2 million lux hours | 99.1 | 0.9 |
| 200 W hours/m² | 98.8 | 1.2 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C.
-
Withdraw samples at predetermined time points (e.g., 2, 6, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (B78521) before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C.
-
Withdraw samples at predetermined time points.
-
Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light.
-
Withdraw samples at predetermined time points.
-
-
Thermal Degradation (Solution):
-
Mix an aliquot of the stock solution with purified water.
-
Incubate the solution at 80°C, protected from light.
-
Withdraw samples at predetermined time points.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a vial.
-
Incubate the vial in an oven at 105°C.
-
At predetermined time points, dissolve the solid in the initial solvent for analysis.
-
-
Photostability:
-
Expose a solution of this compound and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be stored in the dark under the same temperature conditions.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC or UPLC-MS method. Quantify the amount of this compound remaining and the formation of any degradation products.
Visualizations
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Optimizing Tenacissoside G Dosage for Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Tenacissoside G for animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in an in vivo efficacy study?
A1: Direct in vivo therapeutic dosage information for purified this compound is limited in publicly available literature. However, based on studies of extracts from Marsdenia tenacissima and related compounds, a starting dose range of 10-50 mg/kg administered orally can be considered for efficacy studies in rodents. It is crucial to perform a dose-ranging study to determine the optimal dose for your specific animal model and disease indication.
Q2: What is the known pharmacokinetic profile of this compound in animals?
A2: A pharmacokinetic study in rats has shown that this compound has an oral bioavailability of 22.9%.[1] Key pharmacokinetic parameters following oral and intravenous administration in rats are summarized in the table below. This data is essential for designing dosage regimens and understanding the exposure of the compound in your animal model.
Q3: What is the known toxicity profile of this compound?
Troubleshooting Guide
Q1: I am not observing a therapeutic effect with my initial doses of this compound. What should I do?
A1: If you are not observing the expected therapeutic effect, consider the following troubleshooting steps:
-
Increase the Dose: Based on the low toxicity profile of Marsdenia tenacissima extracts, you may have room to escalate the dose. A systematic dose-escalation study is recommended.
-
Check Bioavailability: The oral bioavailability of this compound in rats is relatively low (22.9%).[1] Consider alternative routes of administration, such as intraperitoneal (IP) or intravenous (IV) injection, which may lead to higher systemic exposure.
-
Formulation Issues: Ensure that this compound is properly solubilized or suspended in a suitable vehicle for administration. Poor formulation can lead to inconsistent absorption.
-
Dosing Frequency: The half-life of the compound in rats is relatively short. Consider increasing the dosing frequency to maintain therapeutic concentrations over a longer period.
Q2: I am observing unexpected adverse effects in my animal model. What steps should I take?
A2: If you observe any adverse effects, it is crucial to:
-
Stop Dosing and Monitor: Immediately cease administration of this compound and closely monitor the animals for the severity and duration of the adverse effects.
-
Reduce the Dose: If the effects are mild, consider reducing the dose in subsequent cohorts.
-
Conduct a Toxicity Study: Perform a formal acute or subacute toxicity study to determine the No-Observed-Adverse-Effect Level (NOAEL) and the maximum tolerated dose (MTD).
-
Evaluate the Vehicle: Ensure that the vehicle used for administration is not contributing to the observed toxicity. A vehicle control group is essential.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Oral Administration (5 mg/kg) | Intravenous Administration (1 mg/kg) | Reference |
| Tmax (h) | 0.58 ± 0.20 | - | [1] |
| Cmax (ng/mL) | 203.67 ± 56.48 | - | [1] |
| AUC (0-t) (ng·h/mL) | 889.34 ± 154.27 | 776.89 ± 123.45 | [1] |
| t1/2 (h) | 3.45 ± 0.87 | 2.98 ± 0.65 | |
| Bioavailability (F%) | 22.9 | - |
Table 2: Toxicity Data for Marsdenia tenacissima Ethanolic Extract in Rats
| Study Type | Animal Model | Route | Dosage | Findings |
| Acute Toxicity | Rat | Oral | Up to 5000 mg/kg | LD50 > 5000 mg/kg; No mortality or significant behavioral changes observed. |
| Subacute Toxicity (28 days) | Rat | Oral | 250, 500, 1000 mg/kg/day | No significant changes in hematological, biochemical, or histopathological parameters. |
Table 3: In Vivo Therapeutic Dosages of Marsdenia tenacissima Extracts and Related Compounds
| Compound/Extract | Animal Model | Therapeutic Area | Route | Dosage | Reference |
| Saponins from M. tenacissima | Mouse | Hepatoprotective | - | 15, 30, 60 mg/kg | |
| Methanolic extract of M. tenacissima | Rat | Cardioprotective | Oral | 100, 200 mg/kg | |
| Flavone glycoside (from another plant) | Rat | Anti-inflammatory | Oral | 5, 10, 20 mg/kg |
Experimental Protocols
Protocol: Dose-Finding Study for this compound in a Mouse Model of Inflammation
-
Animal Model: Utilize a validated mouse model of inflammation, such as carrageenan-induced paw edema or lipopolysaccharide (LPS)-induced systemic inflammation.
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Group 2: this compound (10 mg/kg, p.o.)
-
Group 3: this compound (25 mg/kg, p.o.)
-
Group 4: this compound (50 mg/kg, p.o.)
-
Group 5: Positive control (e.g., indomethacin, 10 mg/kg, p.o.)
-
-
Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Dosing: Administer this compound or vehicle orally one hour before inducing inflammation.
-
Induction of Inflammation:
-
Carrageenan-induced paw edema: Inject 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
LPS-induced inflammation: Inject LPS intraperitoneally.
-
-
Efficacy Assessment:
-
Paw edema: Measure paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Systemic inflammation: Collect blood at a designated time point (e.g., 4 hours post-LPS) to measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) by ELISA.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the dose-dependent effects of this compound.
Mandatory Visualization
Caption: Experimental workflow for this compound dosage optimization.
Caption: Troubleshooting flowchart for this compound dosage issues.
References
Technical Support Center: Overcoming Tenacissoside G Low Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of Tenacissoside G.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound?
A recent pharmacokinetic study in rats determined the oral bioavailability of this compound to be approximately 22.9%.[1][2][3] This relatively low value suggests significant challenges to its absorption when administered orally.
Q2: What are the likely reasons for the low bioavailability of this compound?
While specific data on the physicochemical properties of this compound are limited, C21 steroidal glycosides, the class of compounds to which it belongs, often exhibit poor aqueous solubility and/or low intestinal permeability. These factors are the primary contributors to low oral bioavailability. It is hypothesized that this compound's low bioavailability is likely due to poor solubility in gastrointestinal fluids, which limits its dissolution and subsequent absorption.
Q3: What are potential strategies to enhance the oral bioavailability of this compound?
Several formulation strategies can be explored to overcome the low bioavailability of this compound. Based on approaches successful for other poorly soluble compounds, particularly saponins (B1172615) and steroidal glycosides, the following are recommended:
-
Nanoformulations: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to enhanced dissolution rate and improved bioavailability.
-
Nanoemulsions: These are stable lipid-based formulations that can encapsulate this compound and facilitate its absorption. Saponins themselves can act as natural emulsifiers in these systems.
-
Saponin-Cholesterol Nanoparticles: Forming complexes of this compound with cholesterol can create stable nanoparticles that may improve its solubility and uptake.
-
Q4: Are there any established signaling pathways affected by this compound that are relevant to its therapeutic action?
Yes, this compound has been shown to alleviate osteoarthritis by inhibiting the NF-κB signaling pathway in vitro and in vivo.[4] This anti-inflammatory effect is a key aspect of its therapeutic potential. Understanding this pathway can be crucial for designing pharmacodynamic assessments in conjunction with bioavailability studies.
Troubleshooting Guides
Issue: Inconsistent or low plasma concentrations of this compound in preclinical studies.
| Possible Cause | Troubleshooting Step |
| Poor aqueous solubility of the compound. | 1. Formulation approach: Prepare this compound in a formulation designed to enhance solubility, such as a nanoemulsion or a saponin-cholesterol nanoparticle formulation. 2. Vehicle selection: For initial in vivo screens, consider using a vehicle containing co-solvents or surfactants to improve dissolution. |
| Low intestinal permeability. | 1. Permeation enhancers: Co-administer this compound with a known permeation enhancer. Caution: This approach requires careful toxicity and safety evaluation. 2. Nanoformulation: Nano-sized particles may also improve permeability through various mechanisms. |
| Pre-systemic metabolism (first-pass effect). | 1. In vitro metabolism studies: Conduct studies using liver microsomes to determine the metabolic stability of this compound. 2. Route of administration comparison: Compare oral administration with intravenous administration to quantify the extent of the first-pass effect. |
| Analytical method not sensitive enough. | 1. Optimize UPLC-MS/MS parameters: Ensure the analytical method is validated and optimized for the detection of this compound in the relevant biological matrix, as detailed in the experimental protocols section. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |
| Tmax (h) | - | 0.58 ± 0.20 |
| Cmax (ng/mL) | - | 436.83 ± 153.33 |
| AUC(0-t) (μg·h/L) | 378.17 ± 104.17 | 425.83 ± 134.83 |
| AUC(0-∞) (μg·h/L) | 394.33 ± 104.50 | 452.00 ± 138.17 |
| t1/2 (h) | 1.83 ± 0.41 | 2.17 ± 0.51 |
| MRT(0-t) (h) | 1.58 ± 0.31 | 2.83 ± 0.41 |
| MRT(0-∞) (h) | 1.75 ± 0.33 | 3.00 ± 0.42 |
| CL (L/h/kg) | 2.67 ± 0.78 | - |
| Vz (L/kg) | 7.00 ± 2.45 | - |
| F (%) | - | 22.9 |
Data from a pharmacokinetic study in rats.[1]
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of this compound in Rats by UPLC-MS/MS
This protocol is adapted from a published study.
1. Animal Dosing:
-
Use male Sprague-Dawley rats.
-
For intravenous (IV) administration, dissolve this compound in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent) and administer a 1 mg/kg dose via the tail vein.
-
For oral (PO) administration, suspend this compound in a vehicle like 0.5% carboxymethylcellulose sodium and administer a 5 mg/kg dose by gavage.
2. Sample Collection:
-
Collect blood samples from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
3. Plasma Sample Preparation:
-
To a 50 µL plasma sample, add an internal standard.
-
Perform a liquid-liquid extraction with an appropriate solvent (e.g., ethyl acetate).
-
Vortex and centrifuge the samples.
-
Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.
4. UPLC-MS/MS Analysis:
-
Chromatographic System: A UPLC system equipped with a C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Use multiple reaction monitoring (MRM) to detect the transitions for this compound and the internal standard.
Protocol 2: Preparation of this compound Nanoemulsion
This is a general protocol that can be adapted for this compound.
1. Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides)
-
Aqueous phase (e.g., deionized water)
-
Surfactant (e.g., a non-ionic surfactant like Tween 80 or a natural saponin (B1150181) extract)
-
Co-surfactant (e.g., Transcutol P)
2. Method:
-
Dissolve this compound in the oil phase.
-
In a separate container, mix the surfactant and co-surfactant.
-
Add the oil phase containing this compound to the surfactant/co-surfactant mixture and stir gently.
-
Slowly add the aqueous phase to the organic phase with continuous stirring.
-
Homogenize the mixture using a high-speed homogenizer or a microfluidizer to form a nanoemulsion.
-
Characterize the nanoemulsion for particle size, zeta potential, and encapsulation efficiency.
Protocol 3: Preparation of Saponin-Cholesterol Nanoparticles
This protocol is based on the self-assembly of saponins and cholesterol.
1. Materials:
-
This compound (as the saponin component)
-
Cholesterol
-
Deionized water
2. Method:
-
Dissolve this compound and cholesterol in ethanol at a specific molar ratio (e.g., 1:1).
-
Rapidly inject the ethanolic solution into deionized water under vigorous stirring.
-
Allow the nanoparticles to self-assemble.
-
Remove the organic solvent by evaporation under reduced pressure.
-
Characterize the resulting nanoparticles for size, morphology, and drug loading.
Visualizations
Caption: Experimental workflow for enhancing and evaluating this compound bioavailability.
Caption: Proposed mechanism of this compound via inhibition of the NF-κB signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of this compound, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of this compound, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound alleviated osteoarthritis through the NF-κB pathway both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tenacissoside G UPLC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the UPLC-MS/MS analysis of Tenacissoside G. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the typical instrument parameters for this compound analysis?
A1: Based on established methods, a common setup involves an ultra-performance liquid chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).[1][2] Key parameters are summarized in the table below.
Q2: Which ionization mode is best for this compound?
A2: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of this compound and similar compounds.[1][2]
Q3: What type of column is recommended for separating this compound?
A3: A UPLC HSS T3 column (e.g., 50 mm × 2.1 mm, 1.8 μm) has been shown to be effective for the chromatographic separation of this compound.[1]
Q4: How should I prepare this compound samples from a biological matrix like plasma?
A4: A liquid-liquid extraction (LLE) using ethyl acetate (B1210297) is a documented method for extracting this compound from rat plasma. Another common technique for sample cleanup in LC-MS analysis is solid-phase extraction (SPE).
Q5: What can cause retention time shifts in my analysis?
A5: Retention time shifts can be caused by several factors, including changes in the mobile phase composition or pH, column degradation or contamination, and fluctuations in column temperature.
Troubleshooting Guides
This section provides structured guidance for common issues encountered during the UPLC-MS/MS analysis of this compound.
Problem 1: Poor Peak Shape (Broadening, Tailing, or Splitting)
| Potential Cause | Recommended Action |
| Column Contamination/Aging | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is appropriate for this compound. Use high-purity, LC-MS grade solvents and additives. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. |
| Sample Overload | Reduce the injection volume or the concentration of the sample. |
Problem 2: Low Signal Intensity or Sensitivity
| Potential Cause | Recommended Action |
| Ion Source Contamination | Clean the ion source components as per the manufacturer's instructions. Contamination can lead to high background noise and poor signal-to-noise ratios. |
| Suboptimal MS Parameters | Optimize MS parameters such as capillary voltage, cone voltage, and collision energy for this compound. |
| Matrix Effects | Matrix components can suppress the ionization of the analyte. Improve sample preparation to remove interfering substances. Evaluate matrix effects by comparing the response of the analyte in a standard solution versus a matrix-matched standard. |
| Sample Degradation | Investigate the stability of this compound in your sample matrix and storage conditions. Similar compounds can be susceptible to hydrolysis, especially in alkaline solutions or at elevated temperatures. |
Problem 3: High Background Noise
| Potential Cause | Recommended Action |
| Contaminated Solvents/Additives | Use high-purity, LC-MS grade solvents and additives. Water is a common source of contamination. |
| System Contamination | Flush the entire LC system, including the injector and tubing, with appropriate cleaning solutions. |
| Leaking System | Check for leaks in all fittings and connections. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction from Plasma
-
To a 100 µL plasma sample in a microcentrifuge tube, add 10 µL of internal standard solution (e.g., 1.0 µg/mL astragaloside (B48827) IV) and 1.0 mL of ethyl acetate.
-
Vortex the mixture for 1.0 minute.
-
Centrifuge at 13,000 rpm for 5 minutes at 4°C.
-
Transfer the organic phase (supernatant) to a clean tube.
-
Evaporate the solvent to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of methanol.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Method Parameters
UPLC Parameters
| Parameter | Value |
| Column | UPLC HSS T3 (50 mm × 2.1 mm, 1.8 μm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40°C |
MS/MS Parameters
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
Visualizations
Caption: A decision tree for troubleshooting common UPLC-MS/MS issues.
Caption: Workflow for liquid-liquid extraction of this compound from plasma.
References
Technical Support Center: Tenacissoside G Cytotoxicity and Dose-Response Optimization
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with Tenacissoside G (Tsd-G). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cytotoxicity and dose-response optimization studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a natural compound that has demonstrated significant anti-tumor and anti-inflammatory properties. In pre-clinical studies, it has been shown to reverse paclitaxel (B517696) resistance in ovarian cancer cells by inhibiting the Src/PTN/P-gp signaling axis, leading to increased apoptosis and reduced cell migration. Additionally, related compounds like Tenacissoside H have been found to exert anti-inflammatory effects by modulating the NF-κB and p38 pathways, and anti-tumor effects in hepatocellular carcinoma via the PI3K/Akt/mTOR pathway.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is crucial to ensure the final concentration of DMSO in your cell culture medium does not exceed levels that are toxic to your specific cell line, generally recommended to be below 0.5%.
Q3: What are the typical starting concentrations for a dose-response experiment with this compound?
A3: While the optimal concentration range will vary depending on the cell line, a common starting point for dose-response experiments is to perform serial dilutions to cover a broad range from nanomolar to micromolar concentrations. Based on studies with related compounds, a range of 0.1 µM to 100 µM is a reasonable starting point to determine the half-maximal inhibitory concentration (IC50).
Q4: How long should I incubate cells with this compound to observe a cytotoxic effect?
A4: The incubation time required to observe a cytotoxic effect is cell-line dependent and should be determined empirically. Common time points for assessing cytotoxicity are 24, 48, and 72 hours. For a related compound, Tenacissoside C, IC50 values in K562 cells were determined at all three of these time points[1].
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible Cytotoxicity Results
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before and during plating. Calibrate pipettes and use consistent pipetting techniques. |
| Compound Precipitation | Visually inspect the media for any signs of precipitation after adding this compound. If precipitation occurs, consider adjusting the final DMSO concentration or using a gentle vortex to mix the solution before adding it to the cells. |
| Edge Effects in Multi-well Plates | To minimize evaporation from the outer wells of a 96-well plate, fill them with sterile PBS or media without cells and use the inner wells for your experimental samples. |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, as it can significantly impact cell health and experimental outcomes. |
Issue 2: High Background Signal in Colorimetric/Fluorometric Assays (e.g., MTT, CCK-8)
| Potential Cause | Troubleshooting Steps |
| Phenol (B47542) Red Interference | Use phenol red-free culture medium for the duration of the assay, as it can interfere with absorbance readings. |
| Serum Component Interference | Reduce the serum concentration in the medium during the assay, ensuring that the lower concentration does not negatively impact cell viability on its own. |
| Incomplete Formazan (B1609692) Solubilization (MTT Assay) | After adding the solubilization buffer (e.g., DMSO), ensure thorough mixing by placing the plate on a shaker for at least 10 minutes. Visually confirm that all formazan crystals are dissolved before reading the plate. |
| Contamination | Microbial contamination can contribute to the assay signal. Ensure aseptic techniques are followed throughout the experiment. |
Issue 3: Unexpected Dose-Response Curve
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Cell Health | Use cells that are in the exponential growth phase with high viability (>95%). Ensure proper cell culture conditions are maintained throughout the experiment. |
| Incorrect Drug Concentration | Double-check all calculations for serial dilutions. Use calibrated pipettes to ensure accuracy. |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Interference | This compound may interfere with the assay chemistry. Run a control with the compound in cell-free media to check for any direct reaction with the assay reagents. |
Data Presentation
Table 1: Cytotoxicity of Tenacissoside C (A Related Compound) in K562 Cells
| Incubation Time (hours) | IC50 (µM) |
| 24 | 31.4[1] |
| 48 | 22.2[1] |
| 72 | 15.1[1] |
Note: This data is for Tenacissoside C and should be used as a reference for designing experiments with this compound. The IC50 values for this compound may vary.
Experimental Protocols
Protocol 1: CCK-8 Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest Tsd-G concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curve and determine the IC50 value.
Protocol 2: Hoechst 33342 Staining for Apoptosis
-
Cell Treatment: Seed cells on glass coverslips in a 24-well plate and treat with this compound at the desired concentrations for the determined time.
-
Staining:
-
Remove the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Add Hoechst 33342 staining solution (e.g., 1 µg/mL in PBS) and incubate for 10-15 minutes at room temperature in the dark.
-
-
Washing: Wash the cells three times with PBS.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope with a UV filter. Apoptotic cells will exhibit condensed and fragmented nuclei.
Mandatory Visualizations
Caption: Workflow for a CCK-8 cytotoxicity assay to determine the IC50 of this compound.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: Logical workflow for troubleshooting inconsistent cytotoxicity assay results.
References
Preventing Tenacissoside G precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tenacissoside G. The focus is on preventing precipitation and ensuring successful solubilization for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a C21 steroid, a type of saponin (B1150181) isolated from the stems of Marsdenia tenacissima. It has demonstrated anti-inflammatory and anti-tumor effects in preclinical studies.[1][2] Like many complex natural products, this compound is poorly soluble in aqueous solutions, which can lead to precipitation during experimental setup, affecting the accuracy and reproducibility of results.
Q2: What is the solubility of this compound in common laboratory solvents?
This compound exhibits high solubility in organic solvents but is practically insoluble in water.[2] It is crucial to first prepare a concentrated stock solution in an appropriate organic solvent before further dilution into aqueous media.
Q3: How should I prepare a stock solution of this compound?
For most in vitro and in vivo experiments, a stock solution in Dimethyl sulfoxide (B87167) (DMSO) is recommended. For analytical purposes such as UPLC-MS/MS, methanol (B129727) is a suitable solvent for preparing stock solutions.[3][4]
Q4: How stable are this compound stock solutions?
Properly stored stock solutions are crucial for experimental success. In DMSO, this compound solutions are stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C. It is recommended to protect the solutions from light.
Q5: Can I dissolve this compound directly in my cell culture medium or buffer?
Directly dissolving this compound in aqueous-based media like PBS or cell culture medium is not recommended due to its low aqueous solubility, which will likely result in precipitation. A stock solution in DMSO should be prepared first and then diluted to the final concentration in the aqueous medium.
Troubleshooting Guide: Preventing Precipitation
This guide addresses common issues related to this compound precipitation in aqueous solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer/media. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of DMSO in the final solution may be too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution. However, be mindful of DMSO toxicity in cell-based assays (typically <0.5%). 3. Use a co-solvent formulation. Prepare the final solution using a vehicle containing solubilizing agents like PEG300, Tween-80, or SBE-β-CD (see Experimental Protocols section). |
| Cloudiness or visible particles in the solution after preparation. | Incomplete dissolution of this compound. The compound may have crashed out of solution during preparation. | 1. Use sonication or gentle heating to aid the dissolution of the stock solution. 2. Ensure you are using fresh, anhydrous DMSO. Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound. 3. Prepare the final formulation by adding each solvent component sequentially as described in the co-solvent protocols, ensuring the solution is clear at each step before adding the next component. |
| Precipitation observed over time after preparing the final aqueous solution. | The solution is supersaturated and thermodynamically unstable. Aggregation of this compound molecules over time. | 1. Prepare fresh dilutions for each experiment from a frozen stock solution. 2. Consider using a formulation with cyclodextrins (e.g., SBE-β-CD) , which can form inclusion complexes to enhance stability and solubility in aqueous solutions. |
| Inconsistent experimental results. | Precipitation of the compound leads to a lower effective concentration in your experiment. | 1. Visually inspect your final solution for any signs of precipitation before each use. 2. Filter the final diluted solution through a 0.22 µm syringe filter to remove any undissolved particles or aggregates. 3. Strictly follow a validated solubilization protocol (see below) to ensure consistency across experiments. |
Data Presentation: Solubility and Formulation Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes |
| Dimethyl sulfoxide (DMSO) | 100 mg/mL (126.11 mM) | Requires sonication for complete dissolution. Use fresh, anhydrous DMSO. |
| Methanol | 500 µg/mL | Used for preparing standard solutions for UPLC-MS/MS. |
| Water | Insoluble | |
| Ethanol | 32-50 mg/mL |
Table 2: Co-Solvent Formulations for Aqueous Solutions
| Protocol | Formulation Composition | Achievable Concentration | Solution Appearance |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.15 mM) | Clear Solution |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.15 mM) | Clear Solution |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.15 mM) | Clear Solution |
| Data sourced from MedchemExpress product information. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder. The molecular weight of this compound is 792.95 g/mol .
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Solubilization: Vortex the solution and use an ultrasonic bath to ensure complete dissolution.
-
Storage: Aliquot the stock solution into tightly sealed vials and store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.
Protocol 2: Preparation of an Aqueous Solution using a PEG300/Tween-80 Co-Solvent System
This protocol is for preparing a 1 mL working solution. Adjust volumes as needed.
-
Start with Stock: Begin with a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Add DMSO to PEG300: In a sterile tube, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300. Mix thoroughly until the solution is clear.
-
Add Tween-80: To the DMSO/PEG300 mixture, add 50 µL of Tween-80. Mix again until the solution is clear.
-
Final Dilution: Add 450 µL of saline to the mixture to bring the final volume to 1 mL. The final concentration of this compound will be 2.5 mg/mL.
Protocol 3: Preparation of an Aqueous Solution using a Cyclodextrin-Based System
This protocol is for preparing a 1 mL working solution. Adjust volumes as needed.
-
Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Start with Stock: Begin with a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Dilution: In a sterile tube, add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.
-
Mix: Mix thoroughly until a clear solution is obtained. The final concentration of this compound will be 2.5 mg/mL.
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound inhibits the NF-κB signaling pathway.
References
Technical Support Center: Tenacissoside G Plasma Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the plasma quantification of Tenacissoside G using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact my this compound analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting endogenous components from the biological matrix, such as plasma.[1][2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantification.[1][3] In plasma analysis, common sources of matrix effects include phospholipids, salts, and other endogenous metabolites.[2]
Q2: How can I determine if matrix effects are influencing my this compound results?
A2: A quantitative assessment of matrix effects can be performed using a post-extraction spike experiment. This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into an extracted blank plasma sample. A significant difference between these responses indicates the presence of matrix effects. Another qualitative method is post-column infusion, where a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. Injection of an extracted blank plasma sample will show a dip or peak in the baseline signal if matrix effects are present at specific retention times.
Q3: What are the acceptable limits for matrix effects in bioanalytical method validation?
A3: According to regulatory guidelines from the FDA and EMA, the matrix effect should be assessed to ensure it does not compromise the integrity of the results. Typically, the matrix factor (the ratio of the analyte peak response in the presence of matrix to the peak response in the absence of matrix) should be consistent across different lots of the biological matrix. The precision of the matrix factor across at least six different lots of plasma should not exceed 15% (coefficient of variation, CV).
Q4: A published UPLC-MS/MS method for this compound reported a matrix effect of 94% to 109%. Is this acceptable?
A4: Yes, a matrix effect in the range of 94% to 109% is generally considered acceptable. This range indicates that the ionization of this compound is not significantly suppressed or enhanced by the plasma matrix. The values are close to 100%, suggesting that the sample preparation method effectively removes interfering components.
Troubleshooting Guide
Issue 1: Low or inconsistent signal intensity for this compound.
This is a common indicator of ion suppression due to matrix effects.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: The published method for this compound uses liquid-liquid extraction (LLE) with ethyl acetate. If you are still observing ion suppression, consider alternative LLE solvents or explore solid-phase extraction (SPE) methods, which can provide a cleaner sample extract.
-
Chromatographic Separation: Modify your LC method to better separate this compound from co-eluting matrix components. This can be achieved by adjusting the gradient profile, changing the mobile phase composition, or using a different analytical column. The validated method for this compound utilizes a UPLC HSS T3 column with an acetonitrile-water gradient containing 0.1% formic acid.
-
Sample Dilution: Diluting the plasma sample with a suitable buffer or solvent can reduce the concentration of interfering matrix components. However, ensure that the diluted concentration of this compound remains above the lower limit of quantification (LLOQ).
-
Issue 2: Poor peak shape for this compound.
Poor peak shape can be caused by a variety of factors, including matrix effects.
-
Troubleshooting Steps:
-
Check for Column Contamination: Phospholipids from the plasma matrix can accumulate on the analytical column, leading to poor peak shape. Implement a column wash protocol with a strong organic solvent to remove contaminants.
-
Injection Solvent Mismatch: Ensure that the solvent used to reconstitute the extracted sample is compatible with the initial mobile phase conditions. A mismatch can cause peak distortion.
-
Optimize Mobile Phase pH: For glycosidic compounds like this compound, the pH of the mobile phase can influence peak shape. The use of 0.1% formic acid, as in the published method, is intended to improve peak shape and ionization efficiency.
-
Issue 3: High variability in results between different plasma samples.
This may indicate that the matrix effect is not consistent across different sources of plasma.
-
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for variability in matrix effects, as it will be affected in the same way as the analyte. The published method for this compound uses Astragaloside IV as an internal standard. While not a SIL-IS, it is a structurally similar compound that can help to correct for some variability.
-
Matrix-Matched Calibrators and Quality Controls: Prepare your calibration standards and quality control samples in the same blank plasma matrix as your study samples. This helps to normalize the matrix effects between your standards and unknown samples.
-
Data Presentation
Table 1: UPLC-MS/MS Method Validation Parameters for this compound in Rat Plasma
| Parameter | Concentration (ng/mL) | Intraday Precision (%RSD) | Interday Precision (%RSD) | Accuracy (%) | Matrix Effect (%) | Recovery (%) |
| Low QC | 10 | ≤ 10% | ≤ 10% | 90% - 111% | 94% - 109% | > 92% |
| Medium QC | 100 | ≤ 10% | ≤ 10% | 90% - 111% | 94% - 109% | > 92% |
| High QC | 1000 | ≤ 10% | ≤ 10% | 90% - 111% | 94% - 109% | > 92% |
Table 2: Bioanalytical Method Validation Acceptance Criteria for Matrix Effects
| Guideline | Parameter | Acceptance Criteria |
| FDA | Matrix Effect | The precision (CV) of the matrix factor across at least 6 lots of matrix should be ≤ 15%. |
| EMA | Matrix Effect | The CV of the IS-normalized matrix factor should be ≤ 15%. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into the reconstitution solvent at low and high concentrations.
-
Set B (Post-Extraction Spike): Extract six different lots of blank plasma. Spike this compound into the final, dried extracts at low and high concentrations before reconstitution.
-
Set C (Pre-Extraction Spike): Spike this compound into six different lots of blank plasma at low and high concentrations before extraction.
-
-
Analyze the Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Response of Set B) / (Peak Response of Set A)
-
-
Calculate the Recovery:
-
Recovery (%) = [(Peak Response of Set C) / (Peak Response of Set B)] * 100
-
-
Assess Precision: Calculate the coefficient of variation (CV) of the matrix factor across the different lots of plasma.
Visualizations
Caption: Workflow for Quantitative Assessment of Matrix Effects.
Caption: Troubleshooting Decision Tree for Matrix Effects.
References
Technical Support Center: Enhancing the Extraction Yield of Tenacissoside G
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of Tenacissoside G from Marsdenia tenacissima.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically extracted?
A1: this compound is a C21 steroidal glycoside, a class of secondary metabolites known for their diverse pharmacological activities. It is primarily extracted from the stems of Marsdenia tenacissima, a plant used in traditional medicine. These C21 steroids are key bioactive constituents of the plant.[1]
Q2: What are the conventional methods for extracting this compound?
A2: The conventional method for extracting this compound and other C21 steroids from Marsdenia tenacissima typically involves solvent extraction. This process usually begins with the extraction of the dried and powdered plant material (stems or roots) with ethanol (B145695) or methanol. The crude extract is then partitioned with solvents of varying polarities, such as dichloromethane (B109758) and n-butanol, to separate different classes of compounds. Further purification is achieved through various chromatographic techniques, including silica (B1680970) gel and ODS column chromatography.[2][3]
Q3: Are there advanced extraction techniques that can improve the yield of this compound?
A3: Yes, advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have the potential to significantly improve the extraction yield of steroidal glycosides like this compound. These methods can enhance extraction efficiency, reduce extraction time, and lower solvent consumption compared to conventional methods. While specific studies on this compound are limited, research on other saponins (B1172615) has shown promising results with these techniques.
Q4: What factors can influence the extraction yield of this compound?
A4: Several factors can significantly impact the extraction yield:
-
Solvent Type and Concentration: The polarity of the solvent is crucial. Aqueous ethanol (70-80%) is often effective for saponin (B1150181) extraction.
-
Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat can lead to the degradation of thermolabile compounds like this compound.
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and solubilize the target compound. However, prolonged extraction times can increase the risk of degradation.
-
Particle Size of Plant Material: Grinding the plant material to a fine powder increases the surface area available for solvent contact, thereby improving extraction efficiency.
-
Solid-to-Liquid Ratio: An optimal ratio of plant material to solvent is necessary to ensure efficient mass transfer.
Q5: How can I monitor the presence and purity of this compound during the extraction and purification process?
A5: Thin Layer Chromatography (TLC) is a common and rapid method for monitoring the presence of this compound in different fractions during extraction and purification. For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Extraction Yield | Incomplete Extraction: Insufficient extraction time or inappropriate solvent. | - Increase the extraction time or perform repeated extractions on the plant material.- Optimize the solvent system. A mixture of polar and non-polar solvents might be more effective. Consider using aqueous ethanol (e.g., 70%). |
| Degradation of this compound: High temperatures or prolonged exposure to heat during extraction or solvent evaporation. | - Use lower extraction temperatures (e.g., 40-60°C).- Employ advanced extraction methods like Ultrasound-Assisted Extraction (UAE) which can be performed at lower temperatures.- Use a rotary evaporator under reduced pressure to remove the solvent at a lower temperature. | |
| Enzymatic Degradation: Endogenous plant enzymes may degrade the glycoside structure. | - Preheat the plant material (blanching) before extraction to deactivate enzymes.- Use organic solvents for the initial extraction step to denature enzymes quickly. | |
| Co-extraction of Impurities | High Polarity of Solvent: Highly polar solvents can co-extract a wide range of impurities like sugars and pigments. | - Perform a pre-extraction step with a non-polar solvent like hexane (B92381) to remove lipids and some pigments.- Utilize liquid-liquid partitioning of the crude extract to separate compounds based on their polarity.- Employ chromatographic techniques like column chromatography with a suitable stationary and mobile phase for purification. |
| Emulsion Formation during Liquid-Liquid Partitioning | Presence of Surfactant-like Compounds: Saponins themselves can act as natural detergents, leading to emulsion formation. | - Add a saturated salt solution (brine) to the aqueous layer to increase its ionic strength and break the emulsion.- Centrifuge the mixture at a low speed to facilitate phase separation.- Allow the mixture to stand for a longer period in a separatory funnel. |
| Inconsistent Results Between Batches | Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and time of harvest. | - Standardize the collection of plant material.- Whenever possible, analyze the this compound content of the raw material before starting the extraction process to ensure consistency. |
Data Presentation
Table 1: Comparison of Conventional and Advanced Extraction Methods for Total Saponins (Representative Data)
| Extraction Method | Solvent | Temperature (°C) | Time | Total Saponin Yield (%) | Reference |
| Maceration | 70% Ethanol | Room Temp | 24 h | 1.5 - 2.5 | General Knowledge |
| Soxhlet Extraction | 95% Ethanol | Boiling Point | 8 h | 2.0 - 3.5 | General Knowledge |
| Ultrasound-Assisted Extraction (UAE) | 70% Ethanol | 50 | 30 min | 3.0 - 4.5 | [4][5] |
| Microwave-Assisted Extraction (MAE) | 80% Ethanol | 80 | 5 min | 3.5 - 5.0 |
Note: The yields presented are for total saponins from various plant sources and are for comparative purposes to illustrate the potential of different extraction techniques. Actual yields of this compound will vary.
Experimental Protocols
Protocol 1: Conventional Solvent Extraction
-
Preparation of Plant Material: Dry the stems of Marsdenia tenacissima at 50°C and grind them into a fine powder (40-60 mesh).
-
Extraction: Macerate the powdered plant material with 95% ethanol (1:10 w/v ratio) at room temperature for 24 hours with occasional shaking. Repeat the extraction process three times.
-
Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
Fractionation: Suspend the crude extract in water and perform liquid-liquid partitioning successively with petroleum ether, dichloromethane, and n-butanol.
-
Purification: The n-butanol fraction, which is typically rich in steroidal glycosides, is subjected to column chromatography on silica gel. Elute the column with a gradient of chloroform-methanol to isolate fractions containing this compound.
-
Final Purification: Further purify the this compound-containing fractions using preparative HPLC to obtain the pure compound.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Preparation of Plant Material: Prepare the plant material as described in Protocol 1.
-
Extraction: Place the powdered plant material in an extraction vessel with 70% ethanol (1:20 w/v ratio). Perform the extraction in an ultrasonic bath at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 50°C.
-
Filtration and Concentration: Filter the extract to remove the plant debris. Concentrate the filtrate using a rotary evaporator as described in Protocol 1.
-
Purification: Proceed with the fractionation and purification steps as outlined in Protocol 1.
Mandatory Visualization
References
- 1. Five new C21 steroidal glycosides from the stems of Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An optimized microwave-assisted extraction method for increasing yields of rare ginsenosides from Panax quinquefolius L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nine New Pregnane Glycosides from the Cultivated Medicinal Plant Marsdenia tenacissima - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biozoojournals.ro [biozoojournals.ro]
- 5. Frontiers | Optimization of ultrasound-assisted extraction of two saponins from Paris polyphylla var. yunnanensis leaves using response surface methodology [frontiersin.org]
Tenacissoside G quality control and purity assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tenacissoside G. The information is designed to address specific issues that may be encountered during quality control and purity assessment experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for assessing the quality and purity of this compound?
A1: The primary analytical techniques for this compound quality control are High-Performance Liquid Chromatography (HPLC) for purity determination and impurity profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification and confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities.
Q2: What is a typical purity specification for a this compound reference standard?
A2: A typical purity specification for a this compound reference standard is ≥98% as determined by HPLC. However, the exact specification may vary depending on the supplier and the intended use.
Q3: How should this compound be stored to ensure its stability?
A3: this compound should be stored in a well-closed container, protected from light, and kept at a controlled room temperature or refrigerated (2-8 °C) for long-term storage. Stability studies have shown that it is stable under these conditions.[1]
Q4: What are the potential impurities that could be present in a this compound sample?
A4: Potential impurities in this compound can originate from the synthetic process or degradation. These may include starting materials, intermediates, by-products, and degradation products formed through hydrolysis, oxidation, or photolysis. Structurally related steroidal glycosides are also potential impurities.
Q5: What is the purpose of forced degradation studies for this compound?
A5: Forced degradation studies are performed to intentionally degrade this compound using stress conditions such as acid, base, oxidation, heat, and light. This helps to identify potential degradation products and establish the degradation pathways. The information is crucial for developing stability-indicating analytical methods.
Troubleshooting Guides
HPLC Purity Assessment
Issue: Poor peak shape (tailing or fronting) for the this compound peak.
| Possible Cause | Troubleshooting Step |
| Column Overload | Decrease the injection volume or the sample concentration. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. For glycosides, a slightly acidic mobile phase (e.g., with 0.1% formic acid) often improves peak shape. |
| Column Contamination or Degradation | Wash the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol). If the problem persists, replace the column. |
| Secondary Interactions with Silanols | Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase in small concentrations. |
Issue: Inconsistent retention times for the this compound peak.
| Possible Cause | Troubleshooting Step |
| Pump Malfunction | Check the pump for leaks and ensure it is delivering a consistent flow rate. Purge the pump to remove air bubbles. |
| Inadequate Column Equilibration | Ensure the column is equilibrated with the mobile phase for a sufficient time before injection (at least 10-15 column volumes). |
| Mobile Phase Composition Change | Prepare fresh mobile phase and ensure it is well-mixed. If using a gradient, check the gradient program. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. |
Issue: Presence of unexpected peaks in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Sample Contamination | Prepare a fresh sample using clean glassware and high-purity solvents. |
| Mobile Phase Contamination | Prepare fresh mobile phase using HPLC-grade solvents and water. Filter the mobile phase before use. |
| Carryover from Previous Injections | Run a blank injection (injecting only the mobile phase) to check for carryover. If present, clean the injector and autosampler. |
| Degradation of this compound | Prepare the sample solution fresh and protect it from light and heat. Consider using an autosampler with temperature control. |
LC-MS Impurity Identification
Issue: No or low-intensity mass spectrum for a suspected impurity peak.
| Possible Cause | Troubleshooting Step |
| Low Concentration of the Impurity | Concentrate the sample or increase the injection volume. |
| Poor Ionization of the Impurity | Optimize the ion source parameters (e.g., electrospray voltage, gas flow, temperature). Try both positive and negative ionization modes. |
| Inappropriate Mobile Phase | Ensure the mobile phase is compatible with MS (e.g., avoid non-volatile buffers like phosphate). Formic acid or ammonium (B1175870) formate (B1220265) are common additives. |
Issue: Difficulty in distinguishing between isomeric impurities.
| Possible Cause | Troubleshooting Step |
| Co-elution of Isomers | Optimize the HPLC method to achieve chromatographic separation. This may involve changing the column, mobile phase, or gradient profile. |
| Identical Mass Spectra | Use tandem mass spectrometry (MS/MS) to fragment the ions. Isomers may produce different fragmentation patterns, allowing for their differentiation. |
Experimental Protocols
HPLC Method for Purity Assessment of this compound (Adapted from a method for a related compound)
This method is a starting point and may require optimization for your specific instrumentation and sample.
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (e.g., 50:50 v/v). The addition of 0.1% formic acid to the aqueous phase is recommended to improve peak shape. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve an accurately weighed amount of this compound in methanol (B129727) or acetonitrile to a final concentration of approximately 1 mg/mL. |
UPLC-MS/MS Method for Identification of this compound (Adapted from a pharmacokinetic study)[2]
This method is suitable for the sensitive detection and confirmation of this compound.
| Parameter | Condition |
| Column | UPLC HSS T3 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acidGradient elution may be required for complex samples. |
| Flow Rate | 0.4 mL/min |
| Ion Source | Electrospray Ionization (ESI), positive mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification or full scan for identification. |
| Sample Preparation | Prepare a dilute solution of this compound in the initial mobile phase composition. |
NMR Spectroscopy for Structural Confirmation
| Parameter | Condition |
| Solvent | Deuterated methanol (CD3OD) or deuterated dimethyl sulfoxide (B87167) (DMSO-d6) |
| Experiments | 1H NMR, 13C NMR, COSY, HSQC, HMBC |
| Concentration | 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent. |
| Analysis | The chemical shifts and coupling constants from the 1D and 2D NMR spectra are used to confirm the structure of this compound by comparing them with reference data or by de novo structural elucidation. |
Visualizations
Caption: General workflow for the quality control of this compound.
Caption: Logical flow for troubleshooting common HPLC issues.
References
Validation & Comparative
A Comparative Analysis of the Bioactivities of Tenacissoside G and Tenacissoside H
For Researchers, Scientists, and Drug Development Professionals
Tenacissoside G and Tenacissoside H, two prominent steroidal glycosides isolated from the medicinal plant Marsdenia tenacissima, have garnered significant interest for their potential therapeutic applications. While both compounds share a common origin, emerging research indicates distinct bioactivities and mechanisms of action, particularly in the realms of anti-inflammatory, neuroprotective, and anticancer effects. This guide provides a comprehensive comparison of the current scientific evidence on the bioactivities of this compound and Tenacissoside H, supported by experimental data and detailed methodologies to inform future research and drug development endeavors.
At a Glance: Key Bioactivities
| Bioactivity | This compound | Tenacissoside H |
| Anti-inflammatory | Demonstrated efficacy in an osteoarthritis model by inhibiting the NF-κB pathway. | Exhibits anti-inflammatory effects in zebrafish models by regulating both the NF-κB and p38 MAPK pathways. |
| Neuroprotective | Limited direct evidence available. | Shows neuroprotective effects in a mouse model of cerebral ischemia/reperfusion injury. |
| Anticancer | Limited direct evidence available. | Demonstrates anti-tumor activity in hepatocellular carcinoma cells. |
Anti-inflammatory Activity: A Tale of Two Pathways
Both this compound and H exhibit potent anti-inflammatory properties, primarily through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. However, their mechanisms diverge with Tenacissoside H also engaging the p38 mitogen-activated protein kinase (MAPK) pathway.
This compound has been shown to be a promising agent in the management of osteoarthritis. In a study utilizing an in vitro model of osteoarthritis, this compound significantly inhibited the expression of several key inflammatory and matrix-degrading molecules, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), matrix metalloproteinase-3 (MMP-3), and matrix metalloproteinase-13 (MMP-13)[1]. This inhibitory effect is mediated through the suppression of the NF-κB signaling pathway[1].
Tenacissoside H , on the other hand, has demonstrated a broader mechanism of anti-inflammatory action. In vivo studies using zebrafish inflammation models revealed that Tenacissoside H effectively reduces the number of macrophages and suppresses the expression of various pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-8, as well as enzymes like cyclooxygenase-2 (COX-2) and iNOS[2][3]. This effect is achieved through the dual regulation of both the NF-κB and p38 MAPK pathways[2].
Comparative Summary of Anti-inflammatory Effects
| Feature | This compound | Tenacissoside H |
| Primary Target | Osteoarthritis-related inflammation | General inflammation |
| Key Inhibited Mediators | iNOS, TNF-α, IL-6, MMP-3, MMP-13 | Macrophages, TNF-α, IL-1β, IL-8, COX-2, iNOS |
| Signaling Pathway | NF-κB | NF-κB and p38 MAPK |
Neuroprotective and Anticancer Potential: An Emerging Picture
The bioactivities of this compound and H extend beyond their anti-inflammatory effects, with preliminary evidence suggesting potential roles in neuroprotection and cancer therapy.
Tenacissoside H has shown promise in the context of neurological disorders. In a mouse model of cerebral ischemia/reperfusion injury, Tenacissoside H demonstrated significant neuroprotective effects by modulating inflammation and oxidative stress. Furthermore, its anticancer properties have been investigated in hepatocellular carcinoma, where it was found to induce autophagy and apoptosis in cancer cells through the PI3K/Akt/mTOR signaling pathway.
Currently, there is limited direct scientific evidence available regarding the specific neuroprotective and anticancer activities of This compound . Further research is warranted to explore these potential therapeutic avenues.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms underlying the bioactivities of this compound and H, the following diagrams illustrate the key signaling pathways and a general experimental workflow for assessing anti-inflammatory activity.
Caption: Anti-inflammatory signaling pathways of this compound and H.
Caption: General workflow for in vitro anti-inflammatory assays.
Detailed Experimental Protocols
Anti-inflammatory Activity Assessment in Zebrafish (for Tenacissoside H)
This protocol is based on the methodology described in the study by Li et al. (2018).
-
Animal Model: Transgenic zebrafish larvae expressing fluorescent proteins in macrophages are used.
-
Induction of Inflammation: Inflammation is induced by methods such as tail transection or exposure to copper sulfate (B86663) or lipopolysaccharide (LPS).
-
Treatment: Larvae are treated with varying concentrations of Tenacissoside H.
-
Macrophage Migration and Quantification: The migration of fluorescently labeled macrophages to the site of injury is observed and quantified using fluorescence microscopy.
-
Gene Expression Analysis: The expression levels of inflammatory-related genes (e.g., tnf-α, il-1β, il-8, cox-2, inos) are measured using quantitative real-time PCR (qPCR) to elucidate the molecular mechanism of action.
In Vitro Osteoarthritis Model (for this compound)
This protocol is adapted from the study by Liu et al. (2023).
-
Cell Culture: Primary chondrocytes are isolated and cultured.
-
Induction of Inflammation: The in vitro model of osteoarthritis is established by stimulating the chondrocytes with interleukin-1 beta (IL-1β).
-
Treatment: Chondrocytes are treated with different concentrations of this compound.
-
Analysis of Inflammatory and Catabolic Markers:
-
Gene Expression: The mRNA levels of iNOS, TNF-α, IL-6, MMP-3, and MMP-13 are quantified by qPCR.
-
Protein Expression: The protein levels of key signaling molecules in the NF-κB pathway (e.g., p65, IκBα) and matrix-degrading enzymes (MMP-3, MMP-13) are determined by Western blotting.
-
Neuroprotective Effect Assessment in a Mouse Model of Cerebral Ischemia (for Tenacissoside H)
This protocol is based on the study by Wang et al. (2021).
-
Animal Model: A mouse model of middle cerebral artery occlusion (MCAO) is used to mimic cerebral ischemia/reperfusion injury.
-
Treatment: Mice are treated with Tenacissoside H.
-
Neurological Deficit Scoring: Neurological function is assessed using a standardized scoring system.
-
Histopathological Analysis: Brain tissue is examined for infarct volume and neuronal damage.
-
Biochemical Analysis: The levels of inflammatory cytokines and oxidative stress markers in the brain tissue are measured using techniques such as ELISA and Western blotting.
Anticancer Activity Assessment in Hepatocellular Carcinoma Cells (for Tenacissoside H)
This protocol is derived from the research by Chen et al. (2021).
-
Cell Lines: Human hepatocellular carcinoma cell lines are used.
-
Treatment: Cells are treated with various concentrations of Tenacissoside H.
-
Cell Viability and Apoptosis Assays: Cell viability is assessed using assays such as the MTT assay. Apoptosis is evaluated by flow cytometry.
-
Western Blot Analysis: The expression levels of proteins involved in the PI3K/Akt/mTOR signaling pathway and autophagy markers are determined by Western blotting to elucidate the mechanism of action.
Conclusion
This compound and Tenacissoside H are promising natural compounds with distinct and overlapping bioactivities. While both demonstrate significant anti-inflammatory potential through the NF-κB pathway, Tenacissoside H exhibits a broader mechanism involving the p38 MAPK pathway. Furthermore, Tenacissoside H has shown early promise in the fields of neuroprotection and cancer therapy. The lack of direct comparative studies necessitates further research to fully elucidate their relative potencies and therapeutic potential. The detailed protocols and mechanistic insights provided in this guide aim to serve as a valuable resource for the scientific community to advance the investigation of these intriguing molecules.
References
- 1. This compound alleviated osteoarthritis through the NF-κB pathway both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. images.drugscreen.org.cn [images.drugscreen.org.cn]
- 3. Tenacissoside H exerts an anti-inflammatory effect by regulating the nf-κb and p38 pathways in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tenacissoside G and Conventional Therapies for Osteoarthritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tenacissoside G, an emerging natural compound, and conventional treatments for osteoarthritis (OA). The information is supported by experimental data to aid in research and development efforts in the field of rheumatology and drug discovery.
Introduction to Osteoarthritis and Current Treatment Landscape
Osteoarthritis is a degenerative joint disease characterized by the breakdown of cartilage, leading to pain, stiffness, and reduced mobility.[1] Current therapeutic strategies primarily focus on alleviating symptoms and improving joint function. Conventional treatments include non-steroidal anti-inflammatory drugs (NSAIDs) and intra-articular corticosteroid injections, which are effective for short-term pain relief but are associated with potential adverse effects, particularly with long-term use.[2][3]
This compound, a flavonoid isolated from Marsdenia tenacissima, has demonstrated significant anti-inflammatory and chondroprotective effects in preclinical studies, suggesting its potential as a novel therapeutic agent for OA.[1] This guide will delve into the mechanisms of action, efficacy, and safety profiles of this compound in comparison to established OA therapies.
Mechanism of Action: A Tale of Two Pathways
This compound: Targeting the NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1] In OA, pro-inflammatory cytokines such as interleukin-1β (IL-1β) activate the NF-κB pathway, leading to the production of inflammatory mediators and matrix-degrading enzymes that contribute to cartilage destruction. This compound has been shown to suppress the activation of NF-κB in chondrocytes stimulated by IL-1β. This inhibition leads to a downstream reduction in the expression of key inflammatory and catabolic molecules, including:
-
Inflammatory Cytokines: Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6)
-
Matrix Metalloproteinases (MMPs): MMP-3 and MMP-13, enzymes responsible for collagen degradation in cartilage.
-
Inflammatory Mediators: Inducible nitric oxide synthase (iNOS)
By targeting the NF-κB pathway, this compound helps to mitigate the inflammatory cascade and protect cartilage from degradation.
Conventional Treatments: A Broader Spectrum of Action
Conventional OA treatments employ different mechanisms to manage symptoms:
-
NSAIDs: These drugs, such as ibuprofen (B1674241) and naproxen, work by inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2). This inhibition reduces the production of prostaglandins, which are key mediators of pain and inflammation.
-
Corticosteroids: These potent anti-inflammatory agents, when injected directly into the joint, suppress the local inflammatory response by inhibiting the production of a wide range of inflammatory molecules. Their effects are generally rapid but often short-lived.
Figure 1: Signaling pathways of this compound and conventional OA treatments.
Comparative Efficacy: A Look at the Data
The following tables summarize the available quantitative data on the efficacy of this compound and conventional treatments for osteoarthritis.
Table 1: In Vitro Efficacy of this compound
| Outcome Measure | Treatment Group | Result | Citation |
| mRNA Expression | IL-1β + this compound | Significantly inhibited iNOS, TNF-α, IL-6, MMP-3, MMP-13 | |
| Protein Expression | IL-1β + this compound | Significantly suppressed NF-κB activation | |
| Collagen Degradation | IL-1β + this compound | Inhibited the degradation of Collagen-II |
Table 2: In Vivo Efficacy of this compound
| Outcome Measure | Treatment Group | Result | Citation |
| Articular Cartilage Damage | DMM Model + this compound | Decreased articular cartilage damage | |
| OARSI Score | DMM Model + this compound | Reduced OARSI score |
Table 3: Efficacy of Conventional Osteoarthritis Treatments (Clinical Data)
| Treatment | Outcome Measure | Efficacy | Citations |
| NSAIDs (Oral) | WOMAC Pain Score | Mean reduction of 18 points (on a 0-100 scale) | |
| WOMAC Total Score | Diclofenac showed the most significant reduction | ||
| VAS Pain Score | Significant reduction compared to placebo | ||
| Corticosteroid Injections | WOMAC Pain Score | Significant improvement at 4 weeks, not sustained at 12 weeks | |
| WOMAC Total Score | Median decrease from 55 to 40 points | ||
| VAS Pain Score | Significant reduction at 1 week, not sustained at later time points |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Model of Osteoarthritis: IL-1β-Induced Chondrocyte Inflammation
This protocol describes the establishment of an in vitro model of OA using primary chondrocytes, which is a common method to study the effects of potential therapeutic agents.
Figure 2: Workflow for in vitro OA model and this compound treatment.
Protocol Steps:
-
Chondrocyte Isolation: Primary chondrocytes are isolated from the articular cartilage of mice.
-
Cell Culture: The isolated chondrocytes are cultured in a suitable medium until they reach the desired confluence.
-
Induction of OA Model: To mimic the inflammatory conditions of OA, the cultured chondrocytes are stimulated with interleukin-1β (IL-1β) at a concentration of 10 ng/mL.
-
Treatment: The IL-1β-stimulated chondrocytes are then treated with varying concentrations of this compound or a vehicle control.
-
Analysis: After the treatment period, the cells are harvested for analysis.
-
mRNA Expression: Real-time polymerase chain reaction (RT-PCR) is used to quantify the mRNA levels of inflammatory markers (iNOS, TNF-α, IL-6) and matrix-degrading enzymes (MMP-3, MMP-13).
-
Protein Expression: Western blotting is performed to measure the protein levels of key signaling molecules (p65, p-p65, IκBα) and cartilage components (Collagen-II, MMP-13).
-
Immunofluorescence: This technique is used to visualize the expression and localization of specific proteins, such as Collagen-II, within the chondrocytes.
-
In Vivo Model of Osteoarthritis: Destabilization of the Medial Meniscus (DMM) in Mice
The DMM model is a widely used surgical model of OA that mimics the post-traumatic progression of the disease.
Figure 3: Workflow for in vivo OA model and this compound treatment.
Protocol Steps:
-
Surgical Induction of OA: Osteoarthritis is surgically induced in mice through the destabilization of the medial meniscus (DMM) in the knee joint.
-
Treatment: Following the surgery, the mice are treated with this compound or a vehicle control for a specified duration.
-
Histological Analysis: At the end of the treatment period, the knee joints are harvested, sectioned, and stained (e.g., with Safranin O-Fast Green) to assess cartilage degradation, osteophyte formation, and other histopathological features of OA. The severity of OA is quantified using a standardized scoring system, such as the Osteoarthritis Research Society International (OARSI) score.
-
Micro-CT Analysis: Micro-computed tomography (micro-CT) can be used to provide a three-dimensional assessment of the subchondral bone architecture and changes associated with OA progression.
Adverse Effects: A Critical Consideration
While efficacy is a primary concern, the safety profile of any therapeutic agent is paramount.
Table 4: Adverse Effects of Conventional Osteoarthritis Treatments
| Treatment | Common Adverse Effects | Serious Adverse Effects (Less Common) | Citations |
| NSAIDs (Oral) | Gastrointestinal issues (stomach pain, ulcers, bleeding), Diarrhea, Headaches | Kidney problems, Increased risk of heart attack and stroke, Liver damage | |
| Corticosteroid Injections | Post-injection flare (pain and swelling), Skin hypopigmentation and atrophy | Infection, Tendon rupture, Accelerated progression of osteoarthritis, Osteonecrosis (bone death) |
The preclinical studies on this compound have not reported significant adverse effects, but further toxicological and long-term safety studies in animal models and eventually in humans are necessary to fully characterize its safety profile.
Conclusion and Future Directions
This compound presents a promising new avenue for the treatment of osteoarthritis. Its targeted inhibition of the NF-κB signaling pathway offers a distinct mechanism of action compared to conventional therapies. Preclinical data suggest that this compound can effectively reduce inflammation and protect cartilage from degradation.
However, it is crucial to acknowledge the preliminary nature of the research on this compound. While the initial findings are encouraging, extensive further investigation is required. Future research should focus on:
-
Pharmacokinetics and Pharmacodynamics: Understanding the absorption, distribution, metabolism, and excretion of this compound is essential for determining appropriate dosing and treatment regimens.
-
Long-Term Efficacy and Safety: Long-term studies in animal models are needed to assess the sustained effects and potential for toxicity with chronic administration.
-
Clinical Trials: Ultimately, well-designed, randomized controlled clinical trials are necessary to establish the efficacy and safety of this compound in human patients with osteoarthritis.
References
Comparative Pharmacokinetic Profile of Tenacissoside G and Tenacissoside I in Rats
This guide provides a comparative analysis of the pharmacokinetic properties of two C21 steroidal glycosides, Tenacissoside G and Tenacissoside I, derived from Marsdenia tenacissima. The data presented is based on a study involving oral and intravenous administration in rats, offering insights into their absorption and bioavailability. This information is crucial for researchers and professionals in drug development and pharmacology.
Pharmacokinetic Data Summary
The pharmacokinetic parameters of this compound and Tenacissoside I were determined in rats following both intravenous (1 mg/kg) and oral (5 mg/kg) administration. A summary of the key findings is presented below.
| Pharmacokinetic Parameter | This compound | Tenacissoside I |
| Oral Bioavailability (%) | 22.9 | 9.4 |
Data sourced from a study determining the pharmacokinetics of this compound and I in rat plasma by UPLC-MS/MS[1][2].
Experimental Protocols
The pharmacokinetic data was obtained through a detailed experimental protocol designed to accurately measure the concentration of this compound and I in rat plasma over time.
Animal Model and Dosing
A total of 36 rats were divided into groups of six for the study.[1] this compound and Tenacissoside I were administered to separate groups via two different routes:
Sample Collection and Analysis
Blood samples were collected from the rats at predetermined time points after administration. The plasma was then separated and processed for analysis.
An ultra-performance liquid chromatography/tandem mass spectrometry (UPLC-MS/MS) method was developed and validated for the simultaneous determination of this compound and I in the rat plasma. The plasma samples were treated with liquid-liquid extraction using ethyl acetate. The analysis was performed on a UPLC HSS T3 column with a gradient elution mobile phase consisting of acetonitrile-water with 0.1% formic acid.
Method Validation
The analytical method was validated to ensure its accuracy and reliability. The calibration curves for both this compound and I showed good linearity within the concentration range of 5–2000 ng/mL. The precision, accuracy, recovery, matrix effect, and stability of the method met the required standards for biological sample detection.
Visualizations
To further illustrate the experimental process and the relationship between the two compounds, the following diagrams are provided.
Caption: Experimental workflow for the comparative pharmacokinetic study.
Caption: Comparison of oral bioavailability between this compound and I.
References
A Comparative Guide to Analytical Methods for Tenacissoside G
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Tenacissoside G, a C21 steroidal glycoside with potential therapeutic applications. While a direct cross-validation of multiple analytical techniques for this compound is not extensively documented in publicly available literature, this document outlines the well-established Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. Additionally, it presents High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) as a viable alternative, based on its successful application for the analysis of the structurally similar compound, Tenacissoside H.
The selection of an appropriate analytical method is critical for accurate and reliable quantification in various matrices, from raw materials to biological samples. This guide aims to provide the necessary data and protocols to assist researchers in choosing the method best suited for their specific needs, considering factors such as sensitivity, selectivity, and sample throughput.
Data Presentation: A Comparative Overview
The following tables summarize the key performance characteristics of the UPLC-MS/MS method validated for this compound and a representative HPLC-ELSD method developed for the closely related Tenacissoside H.
Table 1: Performance Characteristics of UPLC-MS/MS for this compound in Rat Plasma [1][2][3]
| Validation Parameter | Performance Metric |
| Linearity Range | 5 - 2000 ng/mL (r > 0.99) |
| Accuracy | 90% to 111% |
| Precision (RSD) | Intraday: within 10%; Interday: within 10% |
| Recovery | > 92% |
| Matrix Effect | 94% to 109% |
| Stability (RSD) | Within 13% (at room temperature for 24h, three freeze-thaw cycles, and at -20°C for 30 days) |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
Table 2: Performance Characteristics of HPLC-ELSD for Tenacissoside H [4]
| Validation Parameter | Performance Metric |
| Linearity Range | 0.5625 - 36.00 µg (r = 0.9998) |
| Accuracy (Recovery) | 99.41% |
| Precision (RSD) | 1.8% |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated, but linearity range suggests it is in the µg range. |
Experimental Protocols
Detailed methodologies for the UPLC-MS/MS and HPLC-ELSD methods are provided below to facilitate their implementation and adaptation.
UPLC-MS/MS Method for this compound in Rat Plasma[1]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of rat plasma, add the internal standard solution.
-
Add 1 mL of ethyl acetate, vortex for 3 minutes, and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for UPLC-MS/MS analysis.
2. Chromatographic Conditions:
-
Column: UPLC HSS T3 column (50 mm × 2.1 mm, 1.8 μm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water containing 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.
HPLC-ELSD Method for Tenacissoside H
1. Sample Preparation:
-
The specific sample preparation for this compound would need to be optimized but would likely involve extraction with a suitable organic solvent followed by concentration.
2. Chromatographic Conditions:
-
Column: YMC ODS-H80 (4.6 mm x 250 mm, 4 µm).
-
Mobile Phase: Acetonitrile and water (50:50, v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35°C.
3. ELSD Conditions:
-
Drift Tube Temperature: 60°C.
-
Gas Flow Rate (Nitrogen): 1.5 L/min.
Mandatory Visualization
The following diagrams illustrate the general workflow for analytical method validation and a hypothetical signaling pathway where this compound might be involved.
Caption: General workflow for analytical method validation.
Caption: Hypothetical signaling pathway of this compound.
References
- 1. Determination of this compound, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of this compound, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Determination of tenacissoside H in Marsdeniae tenacissimae by HPLC-ELSD] - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating In Vivo Efficacy of Tenacissoside G in Osteoarthritis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of Tenacissoside G in treating osteoarthritis (OA), benchmarked against established therapeutic alternatives, Celecoxib and Dexamethasone. The information is compiled from preclinical studies to offer a resource for researchers looking to replicate or build upon these findings.
Executive Summary
This compound, a flavonoid isolated from Marsdenia tenacissima, has demonstrated significant chondroprotective effects in a mouse model of osteoarthritis.[1] Its mechanism of action involves the inhibition of the NF-κB signaling pathway, a key mediator of inflammation and cartilage degradation in OA.[1][2][3] This guide presents available in vivo data for this compound and compares it with the performance of Celecoxib, a selective COX-2 inhibitor, and Dexamethasone, a corticosteroid, in similar preclinical OA models. While direct comparative studies are not yet available, this guide synthesizes existing data to provide a framework for experimental design and evaluation.
Comparative Efficacy of Anti-arthritic Compounds in Animal Models
The following tables summarize the in vivo efficacy of this compound, Celecoxib, and Dexamethasone in rodent models of osteoarthritis. It is important to note that the experimental models and specific outcome measures may vary between studies, making direct comparisons challenging.
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Osteoarthritis
| Parameter | Vehicle Control | This compound | Key Findings |
| Animal Model | Destabilization of the Medial Meniscus (DMM) in mice | Destabilization of the Medial Meniscus (DMM) in mice | This compound administration resulted in a significant reduction in cartilage damage. |
| OARSI Score | Significantly higher, indicating severe cartilage degradation | Significantly lower than the control group | Demonstrates the chondroprotective effect of this compound. |
| Mechanism of Action | Activation of the NF-κB signaling pathway | Inhibition of NF-κB activation (reduced p-p65 levels) | This compound exerts its therapeutic effect by suppressing inflammatory pathways.[1] |
Table 2: In Vivo Efficacy of Celecoxib in a Rat Model of Osteoarthritis
| Parameter | Vehicle Control | Celecoxib | Key Findings |
| Animal Model | Anterior Cruciate Ligament Transection and partial Medial Meniscectomy (ACLT/pMMx) in rats | Anterior Cruciate Ligament Transection and partial Medial Meniscectomy (ACLT/pMMx) in rats | Intra-articular injection of Celecoxib significantly reduced cartilage degeneration. |
| Cartilage Degeneration Score | High, indicating significant OA progression | Significantly lower compared to the control group | Highlights the chondroprotective potential of locally administered Celecoxib. |
| Biomarker Modulation | Elevated levels of inflammatory and catabolic markers | Reduced expression of MMP-13 and ADAMTS5 | Celecoxib mitigates cartilage breakdown by inhibiting key degradative enzymes. |
Table 3: In Vivo Efficacy of Dexamethasone in Rodent Models of Osteoarthritis
| Parameter | Vehicle Control | Dexamethasone | Key Findings |
| Animal Model | Collagen-Induced Arthritis (CIA) in rats; Destabilization of the Medial Meniscus (DMM) in mice | Collagen-Induced Arthritis (CIA) in rats; Destabilization of the Medial Meniscus (DMM) in mice | Dexamethasone treatment inhibited the decrease in cartilage area and thickness and suppressed cartilage destruction. |
| Histological Analysis | Significant cartilage erosion and cell loss | Smoother cartilage surface and reduced invasion of inflammatory cells | Dexamethasone demonstrates a protective effect on cartilage structure. |
| Biomarker Modulation | Increased expression of MMPs and ADAMTS | Decreased mRNA and protein levels of MMP-9, MMP-13, and ADAMTS-5 | Dexamethasone reduces the expression of enzymes responsible for cartilage matrix degradation. |
Experimental Protocols
Detailed methodologies are crucial for the replication of in vivo studies. Below are generalized protocols based on the cited literature for inducing osteoarthritis in rodent models and assessing therapeutic outcomes.
Animal Model of Osteoarthritis
-
Destabilization of the Medial Meniscus (DMM) Model (for this compound):
-
Animals: 10-12 week old male C57BL/6 mice.
-
Anesthesia: Administer appropriate anesthesia (e.g., isoflurane).
-
Surgical Procedure: A small incision is made on the medial side of the knee joint. The medial meniscotibial ligament is transected to induce instability, leading to OA development. The contralateral knee can serve as a sham control (incision without transection).
-
Post-operative Care: Provide appropriate analgesia and monitor the animals for any signs of distress.
-
-
Anterior Cruciate Ligament Transection with partial Medial Meniscectomy (ACLT/pMMx) Model (for Celecoxib):
-
Animals: Adult male Lewis rats.
-
Anesthesia: Administer appropriate anesthesia.
-
Surgical Procedure: The anterior cruciate ligament is transected, and a partial medial meniscectomy is performed to induce joint instability and subsequent OA.
-
Post-operative Care: Administer analgesics and monitor the animals' recovery.
-
Therapeutic Intervention
-
This compound Administration:
-
Dosage and Route: Administer this compound orally or via intraperitoneal injection at a predetermined dose (e.g., as specified in the original study).
-
Frequency: Daily or as determined by the experimental design.
-
Control Group: Administer the vehicle (e.g., saline, DMSO) to the control group.
-
-
Celecoxib Administration:
-
Dosage and Route: For local administration, an intra-articular injection of Celecoxib is performed. For systemic administration, oral gavage can be used.
-
Frequency: Can be a single bolus injection or repeated administrations.
-
-
Dexamethasone Administration:
-
Dosage and Route: Administer Dexamethasone via intraperitoneal injection or intra-articular injection.
-
Frequency: Can be administered multiple times a week for several weeks.
-
Outcome Assessment
-
Histological Analysis:
-
At the end of the study period, euthanize the animals and dissect the knee joints.
-
Fix the joints in 10% formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with Safranin O-Fast Green to visualize cartilage proteoglycan content.
-
Score the severity of osteoarthritis using a standardized scoring system such as the Osteoarthritis Research Society International (OARSI) score.
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining on joint sections to detect the expression of key proteins involved in OA pathogenesis, such as MMP-13, ADAMTS5, and phosphorylated p65 (a marker of NF-κB activation).
-
-
Biochemical Analysis:
-
Collect synovial fluid or cartilage tissue for the analysis of inflammatory cytokines (e.g., IL-1β, TNF-α) and matrix metalloproteinases (MMPs) using ELISA or Western blotting.
-
Visualizing the Mechanism of Action
Signaling Pathway of this compound in Osteoarthritis
The primary mechanism by which this compound is understood to exert its chondroprotective effects is through the inhibition of the NF-κB signaling pathway. The following diagram illustrates this proposed mechanism.
Caption: this compound inhibits the NF-κB pathway, reducing cartilage degradation.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines a typical experimental workflow for assessing the in vivo efficacy of a therapeutic agent for osteoarthritis in an animal model.
Caption: Standard workflow for in vivo testing of anti-osteoarthritis compounds.
References
Tenacissoside G: A Comparative Guide to its In Vitro and In Vivo Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activities of Tenacissoside G, a naturally occurring steroidal glycoside, with a focus on its anti-inflammatory and chondroprotective effects in the context of osteoarthritis. To offer a broader perspective on the therapeutic potential of related compounds, this guide also includes a comparative analysis of Tenacissoside C's antitumor properties and Tenacissoside H's anti-inflammatory effects, alongside relevant alternative therapeutic agents. All experimental data is presented in clearly structured tables, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms.
This compound: Anti-inflammatory and Chondroprotective Efficacy in Osteoarthritis
This compound has emerged as a promising candidate for the management of osteoarthritis due to its potent anti-inflammatory and cartilage-protective properties. Studies have demonstrated its efficacy in both cellular and animal models of the disease.
In Vitro Activity of this compound in a Model of Osteoarthritis
In vitro studies using primary mouse chondrocytes stimulated with interleukin-1β (IL-1β) to mimic the inflammatory conditions of osteoarthritis have shown that this compound can significantly inhibit the expression of key inflammatory and catabolic mediators.[1]
| Parameter | Effect of this compound | Experimental Model |
| Inflammatory Mediators | ||
| iNOS | Significant Inhibition[1] | IL-1β-induced primary mouse chondrocytes |
| TNF-α | Significant Inhibition[1] | IL-1β-induced primary mouse chondrocytes |
| IL-6 | Significant Inhibition[1] | IL-1β-induced primary mouse chondrocytes |
| Matrix-Degrading Enzymes | ||
| MMP-3 | Significant Inhibition[1] | IL-1β-induced primary mouse chondrocytes |
| MMP-13 | Significant Inhibition | IL-1β-induced primary mouse chondrocytes |
| Extracellular Matrix | ||
| Collagen-II Degradation | Significant Inhibition | IL-1β-induced primary mouse chondrocytes |
| Signaling Pathway | ||
| NF-κB Activation | Significant Suppression | IL-1β-induced primary mouse chondrocytes |
In Vivo Efficacy of this compound in a Murine Model of Osteoarthritis
The in vivo efficacy of this compound was evaluated in a destabilization of the medial meniscus (DMM) mouse model, a well-established surgical model that mimics the progression of osteoarthritis. The results demonstrated that this compound can effectively protect against cartilage degradation.
| Parameter | Effect of this compound | Experimental Model |
| Articular Cartilage Damage | Decreased | DMM-induced osteoarthritis in mice |
| OARSI Score | Reduced | DMM-induced osteoarthritis in mice |
Comparison with Alternative Anti-inflammatory Agents in Osteoarthritis
The following tables provide a comparison of the in vitro and in vivo activities of this compound with commonly used anti-inflammatory drugs, Dexamethasone (a corticosteroid) and Celecoxib (a selective COX-2 inhibitor).
In Vitro Comparison: Anti-inflammatory Effects on Chondrocytes
| Compound | Target | IC50 (µM) | Experimental Model |
| This compound | iNOS, TNF-α, IL-6, MMP-3, MMP-13 | Not Reported | IL-1β-induced primary mouse chondrocytes |
| Dexamethasone | COX-2 | 0.0073 | IL-1-stimulated human articular chondrocytes |
| Celecoxib | COX-2 | 1.85 (concentration used) | IL-1β-induced human osteoarthritic chondrocytes |
In Vivo Comparison: Efficacy in Animal Models of Osteoarthritis
| Compound | Effect on Cartilage Degeneration | Experimental Model |
| This compound | Decreased cartilage damage and reduced OARSI score | DMM-induced osteoarthritis in mice |
| Dexamethasone | Can be chondroprotective, but long-term use may accelerate cartilage degeneration | DMM-induced osteoarthritis in mice |
| Celecoxib | Reduced cartilage degeneration | ACLT/pMMx-induced osteoarthritis in rats |
Signaling Pathway of this compound in Chondrocytes
This compound exerts its anti-inflammatory effects in chondrocytes by inhibiting the activation of the NF-κB signaling pathway.
Broader Therapeutic Potential: A Look at Tenacissoside C and H
To provide a more comprehensive view of the therapeutic potential of this class of compounds, we now examine the distinct activities of Tenacissoside C and Tenacissoside H.
Tenacissoside C: Antitumor Activity
Tenacissoside C has demonstrated significant cytotoxic effects against cancer cell lines, suggesting its potential as an antitumor agent.
In Vitro Cytotoxicity of Tenacissoside C
The cytotoxic activity of Tenacissoside C was evaluated against the human chronic myelogenous leukemia cell line K562 using an MTT assay.
| Compound | IC50 (µM) in K562 Cells |
| Tenacissoside C | 31.4 (24h) |
| 22.2 (48h) | |
| 15.1 (72h) | |
| Doxorubicin | 3.47 (24h) |
| Not Reported (48h) | |
| Not Reported (72h) |
In Vivo Antitumor Efficacy of Tenacissoside C
In a nude mouse xenograft model bearing K562 tumors, Tenacissoside C exhibited significant tumor growth inhibition.
| Compound | Effect on Tumor Growth | Experimental Model |
| Tenacissoside C | Significant tumor growth inhibition | K562 cell-bearing nude mice |
Experimental Workflow for Antitumor Activity Assessment
The evaluation of the antitumor activity of Tenacissoside C typically follows a multi-step process from in vitro screening to in vivo validation.
Tenacissoside H: In Vivo Anti-inflammatory Activity
Tenacissoside H has been investigated for its anti-inflammatory properties in vivo using zebrafish models of inflammation.
In Vivo Anti-inflammatory Effects of Tenacissoside H
Tenacissoside H demonstrated a significant reduction in macrophage migration in various zebrafish inflammation models.
| Parameter | Effect of Tenacissoside H | Experimental Model |
| Macrophage Migration | Significantly reduced | Tail cutting-induced local inflammation in zebrafish |
| Macrophage Migration | Inhibited | CuSO4-induced acute inflammation in zebrafish |
| Macrophage Distribution | Decreased | LPS-induced systemic inflammation in zebrafish |
Signaling Pathways Modulated by Tenacissoside H
Tenacissoside H exerts its anti-inflammatory effects by regulating the NF-κB and p38 signaling pathways.
Detailed Experimental Protocols
Primary Mouse Chondrocyte Culture and IL-1β Induction
-
Isolation of Chondrocytes:
-
Euthanize neonatal mice (3-5 days old) and dissect the femoral and tibial cartilage under sterile conditions.
-
Remove surrounding soft tissues and digest the cartilage with 0.25% trypsin-EDTA for 30 minutes at 37°C.
-
Inactivate trypsin and further digest the cartilage with 2 mg/mL collagenase II in DMEM/F12 medium overnight at 37°C.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells with PBS and centrifuge. Resuspend the cells in complete DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Cell Culture and IL-1β Stimulation:
-
Plate the primary chondrocytes in culture dishes and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Allow the cells to adhere and reach 80-90% confluency.
-
For inflammatory stimulation, treat the chondrocytes with 10 ng/mL of recombinant mouse IL-1β for the desired time period.
-
Destabilization of the Medial Meniscus (DMM) Induced Osteoarthritis Mouse Model
-
Surgical Procedure:
-
Anesthetize adult male C57BL/6 mice (10-12 weeks old).
-
Make a small incision on the medial side of the right knee joint.
-
Transect the medial meniscotibial ligament to induce instability of the medial meniscus.
-
Suture the incision and allow the mice to recover.
-
-
Post-operative Care and Treatment:
-
Administer analgesics post-surgery as required.
-
House the mice with free access to food and water.
-
Administer this compound or vehicle control at the specified dosage and frequency.
-
-
Histological Analysis:
-
At the end of the experimental period (e.g., 8 weeks post-surgery), euthanize the mice and dissect the knee joints.
-
Fix the joints in 10% neutral buffered formalin, decalcify in EDTA, and embed in paraffin.
-
Prepare sagittal sections of the knee joint and stain with Safranin O-Fast Green.
-
Evaluate the severity of cartilage degradation using the Osteoarthritis Research Society International (OARSI) scoring system.
-
MTT Assay for Cell Viability
-
Cell Seeding:
-
Seed K562 cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.
-
-
Compound Treatment:
-
After 24 hours of incubation, add serial dilutions of Tenacissoside C or Doxorubicin to the wells. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
-
K562 Xenograft Mouse Model
-
Cell Preparation and Injection:
-
Harvest K562 cells in the logarithmic growth phase and resuspend them in sterile PBS or Matrigel.
-
Subcutaneously inject 1 x 10^6 to 5 x 10^6 K562 cells into the flank of 4-6 week old athymic nude mice.
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor formation.
-
When the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer Tenacissoside C or vehicle control intraperitoneally or orally at the specified dosage and schedule.
-
-
Tumor Measurement and Analysis:
-
Measure the tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Calculate the tumor growth inhibition percentage.
-
Zebrafish Tail Fin Amputation and Macrophage Migration Assay
-
Zebrafish Maintenance:
-
Maintain transgenic zebrafish larvae (e.g., Tg(mpeg1:mCherry-F)) expressing fluorescent proteins in macrophages under standard laboratory conditions.
-
-
Tail Fin Amputation:
-
At 3 days post-fertilization (dpf), anesthetize the larvae in tricaine (B183219) solution.
-
Using a sterile microscalpel, amputate the caudal fin.
-
-
Compound Treatment and Imaging:
-
Transfer the amputated larvae to a multi-well plate containing embryo medium with or without Tenacissoside H at various concentrations.
-
At different time points post-amputation (e.g., 4, 8, 24 hours), anesthetize the larvae and mount them in low-melting-point agarose.
-
Image the caudal fin region using a fluorescence microscope.
-
-
Quantification of Macrophage Migration:
-
Count the number of fluorescent macrophages that have migrated to the site of injury in each larva.
-
Calculate the average number of migrated macrophages for each treatment group and compare it to the vehicle control.
-
References
Tenacissoside G vs. Dexamethasone: A Head-to-Head Comparison in Anti-Inflammatory Research
In the landscape of anti-inflammatory therapeutics, both natural compounds and synthetic corticosteroids hold significant interest for researchers. This guide provides a detailed, data-driven comparison of Tenacissoside G, a steroidal saponin (B1150181) from Marsdenia tenacissima, and dexamethasone (B1670325), a potent synthetic glucocorticoid. This objective analysis is intended for researchers, scientists, and professionals in drug development.
Mechanism of Action: A Tale of Two Pathways
Dexamethasone exerts its well-established anti-inflammatory and immunosuppressive effects by binding to the cytosolic glucocorticoid receptor (GR).[1][2][3] Upon binding, the dexamethasone-GR complex translocates to the nucleus, where it modulates gene expression.[1][3] This leads to the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory genes, effectively suppressing the production of inflammatory mediators such as cytokines (e.g., IL-1, IL-6, TNF-α) and chemokines. Key signaling pathways inhibited by dexamethasone include NF-κB, MAPK, and JNK.
This compound , on the other hand, has been shown to exert its anti-inflammatory effects, at least in part, through the inhibition of the NF-κB signaling pathway. In a model of osteoarthritis, this compound significantly suppressed the activation of NF-κB in chondrocytes stimulated by IL-1β. This inhibition leads to a downstream reduction in the expression of various inflammatory and matrix-degrading enzymes.
dot
Quantitative Comparison of In Vitro Efficacy
| Parameter | This compound | Dexamethasone |
| Target Molecules | iNOS, TNF-α, IL-6, MMP-3, MMP-13 | iNOS, TNF-α, IL-6, MMP-13 |
| Inhibitory Effect on TNF-α | Significantly inhibited expression in IL-1β-stimulated chondrocytes. | Potent inhibitor; IC50 values in the nanomolar range in various cell types. |
| Inhibitory Effect on IL-6 | Significantly inhibited expression in IL-1β-stimulated chondrocytes. | Potent inhibitor; IC50 values in the nanomolar range in various cell types. |
| Inhibitory Effect on iNOS | Significantly inhibited expression in IL-1β-stimulated chondrocytes. | Inhibits induction of iNOS gene expression. |
| Inhibitory Effect on MMPs | Significantly inhibited MMP-3 and MMP-13 expression in IL-1β-stimulated chondrocytes. | Attenuates MMP-13 expression in chondrocytes. |
| NF-κB Inhibition | Suppressed NF-κB activation in IL-1β-stimulated chondrocytes. | Inhibits NF-κB activation. |
In Vivo Anti-Inflammatory and Chondroprotective Effects
In a destabilization of the medial meniscus (DMM) mouse model of osteoarthritis, this compound demonstrated the ability to decrease articular cartilage damage and reduce the OARSI score. This suggests a protective role for this compound in a disease model characterized by inflammation and cartilage degradation.
Dexamethasone has been extensively studied in various in vivo models of inflammation. However, its effects can be context-dependent, with the route of administration playing a crucial role in its efficacy. For instance, subcutaneously administered dexamethasone was shown to be effective in a lipopolysaccharide (LPS)-mediated lethality model in mice, whereas intraperitoneal injection was not.
Experimental Protocols
In Vitro Anti-Inflammatory Assay for this compound
-
Cell Line: Primary mouse chondrocytes.
-
Inflammatory Stimulus: Interleukin-1β (IL-1β).
-
Methodology:
-
Isolate primary chondrocytes from mice.
-
Culture chondrocytes and induce an inflammatory response with IL-1β.
-
Treat cells with varying concentrations of this compound.
-
Measure the mRNA expression of target genes (iNOS, TNF-α, IL-6, MMP-3, MMP-13) using PCR.
-
Assess protein expression of key signaling molecules (e.g., p-p65, IκBα) and matrix components (e.g., Collagen-II) by Western blot and immunofluorescence.
-
dot
In Vivo Osteoarthritis Model for this compound
-
Animal Model: Destabilization of the medial meniscus (DMM) in mice.
-
Methodology:
-
Surgically induce osteoarthritis in mice via the DMM model.
-
Administer this compound to the treatment group.
-
After a set period, sacrifice the animals and collect knee joints.
-
Analyze articular cartilage damage using micro-CT and histological staining (e.g., Safranin O and Fast Green).
-
Score the severity of osteoarthritis using a standardized system (e.g., OARSI score).
-
dot
In Vitro Anti-Inflammatory Assay for Dexamethasone
-
Cell Line: Various, including chondrocytes, macrophages, and lymphocytes.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS), IL-1β, or other pro-inflammatory cytokines.
-
Methodology:
-
Culture the chosen cell line.
-
Pre-treat cells with a range of dexamethasone concentrations.
-
Induce an inflammatory response with the appropriate stimulus.
-
Measure the production of inflammatory mediators (e.g., TNF-α, IL-6) in the cell supernatant using ELISA.
-
Determine the IC50 value of dexamethasone for the inhibition of each mediator.
-
Conclusion
Both this compound and dexamethasone demonstrate significant anti-inflammatory properties by targeting key inflammatory pathways. Dexamethasone, a well-characterized synthetic corticosteroid, acts through the glucocorticoid receptor to broadly suppress inflammation. This compound, a natural product, shows promise as an anti-inflammatory agent, particularly in the context of osteoarthritis, by inhibiting the NF-κB pathway.
While dexamethasone's potency is well-documented with quantitative data, similar detailed information for this compound is less available, making a direct quantitative comparison challenging. Future head-to-head studies are warranted to precisely delineate the comparative efficacy and therapeutic potential of these two compounds. The provided experimental frameworks can serve as a basis for such comparative investigations.
References
Validating the NF-κB Inhibitory Effect of Tenacissoside G: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the NF-κB inhibitory effects of Tenacissoside G against two well-established inhibitors, BAY 11-7082 and Parthenolide. The information is supported by experimental data from peer-reviewed studies to aid in the evaluation of this compound as a potential therapeutic agent targeting the NF-κB signaling pathway.
Executive Summary
This compound, a natural compound, has demonstrated inhibitory activity against the NF-κB pathway, a key regulator of inflammation.[1] This guide compares its effects with BAY 11-7082, a synthetic IκBα phosphorylation inhibitor, and Parthenolide, a sesquiterpene lactone known for its anti-inflammatory properties. While quantitative data such as IC50 values for this compound are not yet widely available in the public domain, existing studies show its potential in downregulating key markers of NF-κB activation. This document summarizes the available data, provides detailed experimental protocols for validation, and offers a visual representation of the signaling pathways and experimental workflows.
Comparative Data on NF-κB Inhibitors
The following table summarizes the available data on the inhibitory effects of this compound, BAY 11-7082, and Parthenolide on the NF-κB pathway. It is important to note that direct quantitative comparison is challenging due to the lack of reported IC50 values for this compound.
| Inhibitor | Mechanism of Action | Reported IC50 Values | Observed Effects on NF-κB Pathway | Key References |
| This compound | Inhibition of p65 phosphorylation | Not Reported | - Significantly suppressed NF-κB activation in IL-1β-stimulated chondrocytes.- Decreased protein expression of phosphorylated p65 (p-p65).- Inhibited mRNA expression of NF-κB target genes (iNOS, TNF-α, IL-6, MMP-3, MMP-13). | [1] |
| BAY 11-7082 | Irreversibly inhibits TNF-α-induced IκBα phosphorylation.[2][3][4] | - ~10 µM for inhibition of TNFα-induced IκBα phosphorylation in tumor cells. - 2-11 µM in NF-κB luciferase reporter assays in HEK293 cells. | - Blocks IκBα degradation, preventing p65 nuclear translocation. - Downregulates expression of NF-κB target genes. | |
| Parthenolide | Directly inhibits IKKβ, preventing IκBα phosphorylation and degradation. It may also directly interact with the p65 subunit. | - IC50 values for inhibition of inflammatory cytokine expression (e.g., IL-6, IL-8) in the low µM range (1.091-2.620 µM). | - Inhibits NF-κB-dependent reporter gene expression. - Suppresses nuclear translocation of p65. |
Experimental Protocols
To facilitate the validation and comparison of these inhibitors, detailed protocols for key experiments are provided below.
NF-κB Luciferase Reporter Assay
This assay is a common and quantitative method to measure the transcriptional activity of NF-κB.
Principle: Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Protocol:
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T) in a 24-well plate.
-
Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Compound Treatment and Stimulation:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test inhibitor (this compound, BAY 11-7082, or Parthenolide) or vehicle control.
-
Pre-incubate with the inhibitor for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or IL-1β (10 ng/mL), for 6-8 hours.
-
-
Cell Lysis and Luciferase Measurement:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold induction of NF-κB activity relative to the unstimulated control.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
-
Western Blot for Phospho-p65 and IκBα
This technique is used to assess the phosphorylation status of key proteins in the NF-κB signaling pathway.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect the levels of total and phosphorylated p65, as well as IκBα.
Protocol:
-
Cell Treatment and Lysis:
-
Plate cells and treat them with the inhibitor and/or stimulant as described for the luciferase assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
-
Protein Transfer and Blocking:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies against phospho-p65 (Ser536), total p65, and IκBα overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phospho-p65 to total p65.
-
Quantitative PCR (qPCR) for NF-κB Target Genes
qPCR is used to measure the mRNA expression levels of genes regulated by NF-κB.
Principle: Total RNA is extracted from cells, reverse-transcribed into cDNA, and then the expression of specific genes (e.g., TNF-α, IL-6) is quantified using real-time PCR with gene-specific primers.
Protocol:
-
Cell Treatment and RNA Extraction:
-
Treat cells with the inhibitor and/or stimulant.
-
Extract total RNA using a suitable kit (e.g., TRIzol).
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform real-time PCR using SYBR Green or TaqMan probes with primers specific for the target genes (e.g., TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Compare the expression levels in inhibitor-treated cells to those in stimulated cells without the inhibitor.
-
Visualizing the Pathways and Workflows
To further clarify the mechanisms and experimental procedures, the following diagrams are provided.
Caption: NF-κB pathway and inhibitor targets.
Caption: Workflow for NF-κB inhibition validation.
Conclusion
This compound demonstrates promising inhibitory effects on the NF-κB signaling pathway by suppressing the phosphorylation of p65 and downregulating the expression of inflammatory target genes. While direct quantitative comparisons with established inhibitors like BAY 11-7082 and Parthenolide are currently limited by the absence of reported IC50 values for this compound, the available qualitative and semi-quantitative data support its potential as a novel anti-inflammatory agent. Further investigation using the standardized experimental protocols outlined in this guide is warranted to fully elucidate its potency and mechanism of action for potential therapeutic applications.
References
Safety Operating Guide
Navigating the Safe Disposal of Tenacissoside G: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Tenacissoside G, a key compound in various research applications. Adherence to these protocols is essential for maintaining a safe and compliant laboratory environment.
Core Safety and Handling Information
A thorough understanding of a compound's properties is the first step toward safe handling and disposal. The following table summarizes the key safety information for this compound.
| Parameter | Information | Citation |
| Chemical Stability | The product is chemically stable under standard ambient conditions (room temperature). | |
| Incompatible Materials | Strong oxidizing agents. | |
| Personal Protective Equipment (PPE) | It is advised to wear a lab coat, nitrile gloves, and protective eyewear. | [1] |
| First Aid Measures | If inhaled: Move to fresh air. In case of skin contact: Take off all contaminated clothing and rinse skin with water/shower. In case of eye contact: Rinse out with plenty of water. If swallowed: Immediately make the victim drink water (at most two glasses). In all cases, consult a physician if feeling unwell. | |
| Environmental Precautions | Do not let the product enter drains. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the proper disposal of this compound. This process is designed to minimize risk and ensure compliance with general laboratory safety standards.
1. Personal Protective Equipment (PPE) Confirmation:
-
Before handling this compound, ensure you are wearing the appropriate personal protective equipment, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are recommended).
2. Spill Management:
-
In the event of a spill, avoid generating dust.
-
Carefully take up the material dry.
-
Collect the spilled substance, bind it, and pump it off.
-
Clean the affected area thoroughly.
-
Dispose of the collected material properly as chemical waste.
3. Waste Collection:
-
Collect waste this compound in a designated, clearly labeled, and tightly closed container.
-
The container should be suitable for solid chemical waste.
4. Disposal Pathway:
-
Do not dispose of this compound down the drain.
-
The collected waste should be disposed of through your institution's chemical waste management service. Follow all local, state, and federal regulations for chemical waste disposal.
5. Post-Disposal Procedures:
-
After handling and disposal, wash your hands thoroughly.
-
Clean the work area to ensure it is free of any residual material.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
References
Personal protective equipment for handling Tenacissoside G
This document provides crucial safety, handling, and logistical information for researchers, scientists, and drug development professionals working with Tenacissoside G. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.
Quantitative Data Summary
Limited quantitative data for this compound is publicly available. The following table summarizes the known physical and chemical properties.
| Property | Value | Source |
| Melting Point | 196-200°C | MedChemExpress SDS |
| Relative Density | 1.26 g/cm³ | MedChemExpress SDS |
| Appearance | Solid | MedChemExpress SDS |
| Oral Bioavailability in Rats | 22.9% | [1][2][3] |
| Intravenous Bioavailability in Rats | Not applicable (direct administration) | [1][2] |
Note: Data on water solubility, partition coefficient, and specific toxicity (e.g., LD50, occupational exposure limits) are not currently available.
Personal Protective Equipment (PPE) and Handling
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. Always work in a well-ventilated area, preferably within a chemical fume hood.
Recommended PPE:
-
Eye Protection: Safety goggles with side-shields are mandatory to protect against splashes.
-
Hand Protection: Wear protective gloves (e.g., nitrile) at all times. Inspect gloves for any tears or punctures before use.
-
Body Protection: An impervious lab coat or clothing is required to prevent skin contact.
-
Respiratory Protection: A suitable respirator should be used, especially when handling the compound in powdered form or when generating aerosols.
Engineering Controls:
-
Ensure adequate ventilation in the work area.
-
A safety shower and an eye wash station must be readily accessible.
Experimental Protocol: Pharmacokinetic Study in Rats
The following is a detailed methodology for a pharmacokinetic study of this compound in rats, based on a published research article.
1. Animal Preparation:
- A total of 36 rats are used, divided into groups for oral and intravenous administration.
2. Drug Administration:
- Oral Administration: Administer a 5 mg/kg dose of this compound orally to the designated group of rats.
- Intravenous Administration: Administer a 1 mg/kg dose of this compound intravenously to the designated group of rats.
3. Sample Collection:
- Collect blood samples from the rats at predetermined time points.
- Process the blood samples to separate the plasma.
4. Sample Preparation for Analysis (Liquid-Liquid Extraction):
- Treat the rat plasma samples with ethyl acetate (B1210297) to extract this compound.
5. UPLC-MS/MS Analysis:
- Perform the analysis on a UPLC HSS T3 column (50 mm × 2.1 mm, 1.8 μm).
- Use a mobile phase consisting of acetonitrile-water containing 0.1% formic acid with gradient elution.
- Maintain a flow rate of 0.4 mL/min.
- Utilize electrospray (ESI) positive ion mode detection and multireaction monitoring (MRM) for quantitative analysis.
Safe Handling and Disposal Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
Operational and Disposal Plan
Storage:
-
Store this compound in a tightly sealed container in a cool, well-ventilated area.
-
Protect from direct sunlight and sources of ignition.
-
Recommended storage temperature is 4°C for the solid form.
-
In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.
Spill Management:
-
In the event of a spill, evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing full PPE, absorb the spilled solution with a finely-powdered liquid-binding material such as diatomite or universal binders.
-
Decontaminate the affected surfaces and equipment by scrubbing with alcohol.
-
Collect all contaminated materials for proper disposal.
Disposal:
-
All waste materials contaminated with this compound, including unused solutions, contaminated PPE, and spill cleanup materials, should be considered hazardous waste.
-
Collect all waste in clearly labeled, sealed containers.
-
Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. It is crucial to consult with your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of this compound, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of this compound, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
